3-Bromo-5-methyl-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIGKUJWSEHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181133 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26557-90-4 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026557904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methyl-1H-1,2,4-triazole
CAS Number: 26557-90-4
This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines synthetic approaches and key reactions, and explores its applications in medicinal chemistry, supported by experimental data and methodologies.
Chemical and Physical Properties
This compound is a five-membered heterocyclic compound containing three nitrogen atoms and one bromine atom. Its structure allows for versatile chemical modifications, making it a valuable scaffold in the synthesis of a wide range of biologically active molecules.
| Property | Value |
| CAS Number | 26557-90-4[1] |
| Molecular Formula | C₃H₄BrN₃[1] |
| Molecular Weight | 161.99 g/mol [1] |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature |
Synthesis and Reactivity
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
The bromine atom at the 3-position of the triazole ring serves as a versatile functional handle for further molecular elaboration, particularly through cross-coupling reactions.
Key Experimental Protocols:
1. Suzuki-Miyaura Cross-Coupling Reaction:
This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 3-position.
-
General Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Chan-Evans-Lam (CEL) N-Arylation:
The NH proton of the triazole ring can be arylated using arylboronic acids in a copper-catalyzed reaction.
-
General Procedure:
-
Combine this compound (1 equivalent), an arylboronic acid (1.2-2 equivalents), a copper catalyst such as Cu(OAc)₂ (10-50 mol%), and a base (e.g., pyridine, triethylamine, or DBU, 2-3 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.
-
The reaction is often carried out in the presence of a ligand like 1,10-phenanthroline and under an atmosphere of air or oxygen.
-
Stir the mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Applications in Drug Development
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications. This compound serves as a crucial starting material for the synthesis of novel drug candidates.
Workflow for Drug Discovery:
Caption: Drug discovery workflow utilizing this compound.
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many 1,2,4-triazole-containing compounds exhibit potent anticancer activity. For instance, Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.
-
Antifungal: The triazole class of antifungals, such as fluconazole and itraconazole, are widely used in clinical practice. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Antibacterial and Antiviral: Various 1,2,4-triazole derivatives have shown promise as antibacterial and antiviral agents.
Mechanism of Action - Antifungal Activity:
A key signaling pathway inhibited by many 1,2,4-triazole-based antifungal agents is the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.
Conclusion
This compound is a highly valuable and versatile building block in the field of chemical and pharmaceutical research. Its reactivity, particularly in cross-coupling reactions, allows for the straightforward synthesis of diverse libraries of compounds for drug discovery and development. The proven track record of the 1,2,4-triazole scaffold in approved drugs highlights the potential of derivatives of this compound to yield novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding for researchers to explore the full potential of this important chemical entity.
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-5-methyl-1H-1,2,4-triazole. As a substituted triazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is crucial for its application in synthesis, formulation, and biological screening.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. The "1H" designation indicates that the hydrogen atom is located on a nitrogen atom within the triazole ring. This compound can exist in tautomeric forms, a common feature of substituted triazoles.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 26557-90-4 | [1][2] |
| Molecular Formula | C₃H₄BrN₃ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| InChI | InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | [3] |
| InChIKey | BMTIGKUJWSEHHI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=NC(=N[NH]1)Br | [1] |
| Physical Form | Solid |[3] |
The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior, influencing its reactivity and intermolecular interactions. The two primary tautomers are illustrated below.
Caption: Tautomeric forms of this compound.
Physicochemical Properties
Quantitative data on the physical properties of this compound are sparse in peer-reviewed literature. The following table summarizes available data and provides values for the parent 1,2,4-triazole for context.
Table 2: Physical Properties of this compound
| Property | Value | Notes | Citation |
|---|---|---|---|
| Melting Point | Not experimentally reported | The N-methylated isomer (CAS 56616-91-2) has a predicted melting point of 30.84 °C. | [4] |
| Boiling Point | Not experimentally reported | A predicted boiling point for an isomer is 255.9 °C. | [5] |
| Water Solubility | Not experimentally reported | Parent 1,2,4-triazole is soluble in water. The N-methylated isomer has a predicted water solubility of 58882.1 mg/L. | [4] |
| pKa (acidic, NH) | Not experimentally reported | The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton. | [6] |
| pKa (basic, N) | Not experimentally reported | The pKa of the conjugate acid of 1,2,4-triazole is 2.45. | [6] |
| logP (XLogP3) | 1.4 | Computationally predicted value. |[1] |
Spectroscopic Data
Spectroscopic data is essential for structural confirmation and purity assessment. While full spectra for this specific compound are not widely published, characteristic features can be predicted based on its structure and data from analogous compounds.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Notes | Citation |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M]+: m/z ≈ 161/163 | The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity. The NIST library reports a top peak at m/z 161. | [1] |
| ¹H NMR | Not experimentally reported | Expected signals: A singlet for the methyl (CH₃) group (approx. δ 2.0-2.5 ppm) and a broad singlet for the N-H proton (variable, could be >10 ppm). | |
| ¹³C NMR | Not experimentally reported | Expected signals: A signal for the methyl carbon (approx. δ 10-15 ppm) and two distinct signals for the aromatic triazole ring carbons (C-Br and C-CH₃) in the range of δ 140-160 ppm. |
| Infrared (IR) Spectroscopy | Not experimentally reported | Expected characteristic bands: A very strong, broad N-H stretching band (approx. 3200-2400 cm⁻¹). C-H stretching from the methyl group (approx. 2900-3000 cm⁻¹). Ring stretching (C=N, N-N) vibrations in the fingerprint region (approx. 1600-1100 cm⁻¹). |[7] |
Experimental Workflows and Protocols
The determination of the physicochemical and spectroscopic properties of a compound like this compound follows a standardized workflow.
Caption: General experimental workflow for compound characterization.
Detailed Methodologies
A. Melting Point Determination (Capillary Method) This protocol is standard for determining the melting range of a solid crystalline compound.[8]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a BÜCHI B-545 or similar device).
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
B. pKa Determination (Potentiometric Titration) This method is used to determine the acidity or basicity of a substance in solution.[9][10]
-
Solution Preparation: Accurately weigh the triazole compound and dissolve it in a suitable solvent system (e.g., a 50% v/v dioxane-water mixture) to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.10 M NaCl.
-
Titration Setup: Place the solution in a thermostated vessel (e.g., at 25.0 ± 0.1 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on whether the basic or acidic pKa is being measured. Add the titrant in small, precise increments.
-
Data Collection: Record the pH meter reading (or millivolts) after each addition of titrant, allowing the reading to stabilize.
-
Calculation: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software (e.g., PKAS) can be used to calculate the protonation constants from the titration curve.[9][10]
C. Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved; if any solid particles remain, filter the solution through a pipette with a small glass wool plug into the NMR tube.[12]
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H and ¹³C spectra using standard parameters. An internal standard such as tetramethylsilane (TMS) is typically used for chemical shift calibration.
-
Analysis: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7] Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=N).
-
References
- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 26557-90-4 CAS MSDS (1H-1,2,4-Triazole, 3-bromo-5-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 26557-90-4 [sigmaaldrich.com]
- 4. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 56616-91-2 CAS MSDS (3-bromo-1-methyl-1,2,4-triazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
3-Bromo-5-methyl-1H-1,2,4-triazole chemical structure
Executive Summary
This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 1,2,4-triazole scaffold is a core component of numerous FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antifungal and anticancer properties. This document details the chemical structure, physicochemical properties, potential synthetic routes, and key applications of this compound, with a focus on its utility as a versatile building block in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, alongside graphical representations of its chemical logic and biological mechanism of action.
Chemical Structure and Properties
This compound is an aromatic five-membered heterocycle containing three nitrogen atoms, substituted with a bromine atom and a methyl group.
Tautomerism
Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The proton on the triazole ring can be located on the N1 or N2 nitrogen atoms, leading to an equilibrium between the 1H and 2H tautomers. The 4H tautomer is also a possibility, though the relative stability and prevalence of each form can be influenced by the solvent, temperature, and solid-state packing forces.
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and physicochemical properties for this compound is presented below. Note that while mass spectrometry data is available, detailed experimental NMR and IR data are not readily found in peer-reviewed literature and must be determined empirically.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-3-methyl-1H-1,2,4-triazole | [1] |
| CAS Number | 26557-90-4 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Exact Mass | 160.95886 Da (Computed) | [1] |
| Physical Form | Solid | |
| XLogP3 (Computed) | 1.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Major MS Peaks (m/z) | 161 (Molecular Ion) | [1] |
Experimental Protocols
Proposed Synthesis via Sandmeyer Reaction
Caption: Plausible synthetic workflow for this compound.
Protocol:
-
Diazotization: Dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.
-
Add the cold diazonium salt solution from step 2 to the CuBr mixture portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize by carefully adding a base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
Application in N-Arylation via Chan-Evans-Lam Coupling
The bromine atom on the triazole ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming C-N bonds, which is advantageous due to its mild, often room-temperature conditions conducted in the presence of air.
Protocol: (Adapted from arylation of 3-bromo-1H-1,2,4-triazole)
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 0.5 eq), and 4 Å molecular sieves.
-
Evacuate and backfill the vial with oxygen (an O₂ balloon is sufficient).
-
Add anhydrous dichloromethane (DCM) as the solvent, followed by the base 1,8-Diazabicycloundec-7-ene (DBU, 3.0 eq).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the N-arylated triazole product.
Role in Drug Development: Mechanism of Action
The 1,2,4-triazole core is a key pharmacophore in many therapeutic agents. Its biological activity often stems from the ability of one of the ring's nitrogen atoms (typically N4) to coordinate with the heme iron atom within the active site of cytochrome P450 enzymes. This interaction leads to potent and selective enzyme inhibition.
Example: Aromatase Inhibition for Breast Cancer Therapy
A prominent example is the mechanism of aromatase inhibitors (AIs) like Letrozole, which contains a 1,2,4-triazole moiety. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, this peripheral conversion is the main source of estrogen, which can fuel the growth of hormone receptor-positive breast cancers.
Letrozole acts as a competitive inhibitor, where its triazole ring binds to the heme group of the aromatase enzyme, blocking its active site and preventing it from metabolizing its androgen substrates. This leads to a systemic reduction in estrogen levels, thereby depriving cancer cells of their primary growth signal.
Caption: Mechanism of action for 1,2,4-triazole based aromatase inhibitors.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its structure allows for straightforward functionalization, particularly through modern cross-coupling methodologies, to generate diverse chemical libraries for screening. The established role of the 1,2,4-triazole scaffold in potent enzyme inhibition provides a strong rationale for its continued exploration in drug discovery programs targeting cancers, fungal infections, and other diseases. This guide provides foundational data and protocols to support such research endeavors.
References
3-Bromo-5-methyl-1H-1,2,4-triazole molecular weight
An In-depth Technical Guide on the Molecular Weight of 3-Bromo-5-methyl-1H-1,2,4-triazole
This guide provides a detailed breakdown of the molecular weight of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.
Molecular Formula and Structure
The chemical formula for this compound is C₃H₄BrN₃.[1] This formula indicates that each molecule of the compound contains three carbon atoms, four hydrogen atoms, one bromine atom, and three nitrogen atoms.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N)
= (3 × 12.011) + (4 × 1.008) + (1 × 79.904) + (3 × 14.007) = 36.033 + 4.032 + 79.904 + 42.021 = 161.99 g/mol [1]
Data Presentation
The quantitative data for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 3 | 12.011 | 36.033 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 161.99 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Detailed Methodology for Mass Spectrometry:
-
Sample Preparation: A small, pure sample of this compound is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer where it is vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acceleration: The resulting ions are accelerated by an electric field to give them all the same kinetic energy.
-
Deflection: The ions then pass through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.
-
Detection: A detector measures the m/z ratio and the relative abundance of the deflected ions.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+, from which the molecular weight can be determined. The isotopic distribution pattern, particularly the characteristic M and M+2 peaks for bromine, can confirm the presence and number of bromine atoms.
Visualization of the Calculation Workflow
The logical relationship for the calculation of the molecular weight is illustrated in the following diagram:
References
- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of the available solubility data for 3-Bromo-5-methyl-1H-1,2,4-triazole. The content is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for various applications, including reaction kinetics, purification, formulation development, and bioavailability studies. This guide synthesizes the currently available, albeit limited, solubility information for this compound and provides a general methodology for its experimental determination.
Data Presentation
Quantitative solubility data for this compound is sparse in publicly accessible literature. The following tables summarize the available predicted aqueous solubility data. No experimental data for its solubility in various organic solvents at different temperatures was found in the reviewed literature.
Table 1: Predicted Aqueous Solubility of this compound
| Parameter | Value | Method/Source |
| Water Solubility | 58882.1 mg/L | EPA T.E.S.T. (Prediction) |
| log₁₀(Water Solubility in mol/L) | -1.86 | Crippen Method (Prediction)[1] |
Note: The data presented in Table 1 are based on computational predictions and should be used as an estimation. Experimental verification is highly recommended.
Based on the general solubility characteristics of the parent compound, 1H-1,2,4-triazole, which is known to be soluble in water and polar organic solvents, a qualitative solubility profile for this compound can be inferred. The introduction of a bromine atom and a methyl group will influence the polarity and intermolecular interactions, potentially altering the solubility profile compared to the unsubstituted triazole.
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound were not found, a widely accepted and robust method for determining the solubility of solid compounds in various solvents is the isothermal equilibrium method. The following protocol is a generalized procedure that can be adapted for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at various temperatures.
Materials and Apparatus:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Analytical balance (±0.0001 g)
-
Isothermal shaker or magnetic stirrer with temperature control (±0.1 K)
-
Thermostatic water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
-
Calibrated flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a series of sealed vials for each desired temperature.
-
Ensure there is undissolved solid present in each vial to confirm saturation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker or a temperature-controlled water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent at the given temperature, expressed in units such as mg/mL, mol/L, or as a mole fraction.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Caption: Key factors that influence the solubility of a compound.
References
Spectroscopic and Synthetic Profile of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectral data for the heterocyclic compound 3-Bromo-5-methyl-1H-1,2,4-triazole. Due to a notable absence of experimentally derived NMR and IR spectra in publicly accessible literature, this document presents a combination of confirmed mass spectrometry data and theoretically estimated NMR and IR characteristics. These estimations are based on the analysis of structurally similar 1,2,4-triazole derivatives. Additionally, detailed, adaptable protocols for its synthesis and spectroscopic analysis are provided to facilitate further research and application in medicinal chemistry and materials science.
Core Data Presentation
The following tables summarize the available and estimated quantitative spectral data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |
| Molecular Weight | 161.99 g/mol | PubChem[1] |
| Exact Mass | 160.95886 Da | PubChem[1] |
| Major m/z Peaks | 161 (Top Peak), 163 (2nd Highest) | PubChem[1] |
Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.5 - 15.0 | broad singlet | 1H | N-H | The N-H proton of the triazole ring is expected to be a broad signal. |
| ~2.3 - 2.5 | singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet. |
Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment | Notes |
| ~155 - 160 | C5-CH₃ | The carbon atom attached to the methyl group. |
| ~140 - 145 | C3-Br | The carbon atom attached to the bromine atom is expected to be significantly shifted. |
| ~10 - 15 | -CH₃ | The methyl carbon. |
Table 4: Estimated IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3100 - 3200 | Medium | N-H Stretch | Characteristic of the N-H bond in the triazole ring. |
| ~2900 - 3000 | Weak | C-H Stretch (aliphatic) | Corresponding to the methyl group. |
| ~1560 - 1600 | Medium | C=N Stretch | Typical for the triazole ring. |
| ~1300 - 1400 | Medium | C-N Stretch | Associated with the triazole ring structure. |
| ~600 - 700 | Strong | C-Br Stretch | The carbon-bromine bond vibration. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on the synthesis of similar triazole compounds and may require optimization.
Synthesis of this compound
This procedure is adapted from methods for the bromination of substituted triazoles.
Materials:
-
3-Methyl-1H-1,2,4-triazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-Methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 16 ppm.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz or higher field spectrometer. Use a proton-decoupled pulse sequence.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Caption: Synthesis to Analysis Logical Flow.
References
Crystal Structure Analysis of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the crystal structure of substituted bromo-methyl-1H-1,2,4-triazole derivatives. While a specific crystal structure for 3-Bromo-5-methyl-1H-1,2,4-triazole is not publicly available in crystallographic databases as of the latest search, this document presents a comprehensive analysis of a closely related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , to serve as a representative example for researchers in the field. The structural data and experimental protocols provided for this analog offer valuable insights into the molecular geometry, intermolecular interactions, and crystal packing of this class of compounds.
The 1,2,4-triazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and anticancer properties. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.
Data Presentation: Crystallographic Data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one
The following tables summarize the key crystallographic data and refinement details for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[1][2]
Table 1: Crystal Data and Structure Refinement [1][2]
| Parameter | Value |
| Empirical Formula | C₅H₉BrN₄O |
| Formula Weight | 221.07 g/mol |
| Temperature | 233 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| Unit Cell Dimensions | |
| a | 15.1993 (6) Å |
| b | 6.9377 (4) Å |
| c | 7.8771 (7) Å |
| α | 90° |
| β | 93.869 (3)° |
| γ | 90° |
| Volume | 828.73 (9) ų |
| Z | 4 |
| Density (calculated) | 1.772 Mg/m³ |
| Absorption Coefficient | 4.91 mm⁻¹ |
| F(000) | 440 |
| Crystal Size | 0.09 x 0.08 x 0.07 mm |
| Theta range for data collection | 2.6° to 25.1° |
| Reflections collected | 2310 |
| Independent reflections | 806 [R(int) = 0.034] |
| Completeness to theta = 25.1° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 806 / 6 / 75 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2sigma(I)] | R1 = 0.028, wR2 = 0.065 |
| R indices (all data) | R1 = 0.032, wR2 = 0.066 |
| Largest diff. peak and hole | 0.50 and -0.44 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1-C3 | 1.884 (3) |
| O1-C5 | 1.221 (3) |
| N1-C5 | 1.383 (3) |
| N1-N2 | 1.402 (3) |
| N1-C1 | 1.465 (3) |
| N2-C3 | 1.309 (3) |
| N4-C5 | 1.393 (3) |
| N4-C3 | 1.395 (3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| C5-N1-N2 | 112.5 (2) |
| C3-N2-N1 | 104.2 (2) |
| N2-C3-N4 | 109.5 (2) |
| C5-N4-C3 | 110.3 (2) |
| O1-C5-N1 | 124.9 (3) |
| O1-C5-N4 | 125.4 (3) |
| N1-C5-N4 | 109.7 (2) |
| Torsion Angle | **Value (°) ** |
| C5-N1-N2-C3 | -0.1 (3) |
| N1-N2-C3-N4 | 0.1 (3) |
| N2-C3-N4-C5 | -0.1 (3) |
| C3-N4-C5-N1 | 0.1 (3) |
Experimental Protocols
Synthesis of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one
The title compound was obtained as a minor by-product during the synthesis of 4-(dimethylamino)-1-methyl-1,2,4-triazolin-5-one.[2] The primary synthesis involved the hydrolysis of 5-bromo-4-(dimethylamino)-1-methyl-1,2,4-triazolium hexafluorophosphate in a methanol/water mixture.[2] It is proposed that the formation of the 3-bromo derivative resulted from a trace contamination of a 3,5-dibromo compound in the starting material.[2]
X-ray Crystallography
Single-crystal X-ray diffraction data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one was collected on a Nonius KappaCCD diffractometer.[2] A crystal of suitable size was mounted and maintained at a temperature of 233 K during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained refinement.[2]
Molecular and Crystal Structure
The molecular structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one reveals that the triazole ring is essentially planar.[1][2] A key feature of the crystal packing is the formation of infinite chains of molecules linked by C—Br···O=C interactions.[1] The Br···O distance of 2.877 (2) Å is noteworthy as it is shorter than the sum of the van der Waals radii, indicating a significant halogen bond.[1] The molecules are arranged in such a way that the triazole rings are parallel to the ac plane.[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the synthesis and crystallographic analysis.
Logical Relationship of Intermolecular Interactions
Caption: Key intermolecular interactions leading to crystal packing.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one as a proxy for the unavailable data on this compound. The presented crystallographic data, experimental protocols, and structural analysis offer a solid foundation for researchers working on the development of novel 1,2,4-triazole-based compounds. The understanding of the supramolecular assembly, driven by halogen bonding in this case, is crucial for crystal engineering and the development of solid-state forms with desired physicochemical properties. Further research to obtain the crystal structure of this compound is encouraged to expand the structural database of this important class of heterocycles.
References
The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the biological activities of 1,2,4-triazole derivatives, with a focus on their antifungal, antibacterial, and anticancer properties. The document details the mechanisms of action, presents quantitative activity data, outlines key experimental protocols, and visualizes associated signaling pathways and workflows.
Core Biological Activities and Mechanisms of Action
1,2,4-Triazole derivatives demonstrate a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, and anti-inflammatory effects.[1] Their versatility stems from the unique physicochemical properties of the triazole ring, which can engage in various non-covalent interactions with biological targets.[2]
Antifungal Activity
The most well-established mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth.[2][3]
Anticancer Activity
The anticancer effects of 1,2,4-triazole derivatives are multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5] Some derivatives function as aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of hormone-dependent breast cancer.[6] Other mechanisms include the inhibition of kinases, carbonic anhydrases, and topoisomerases, as well as interference with DNA and the modulation of apoptotic pathways.[4][5]
Quantitative Biological Data
The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against fungal, bacterial, and cancer cell lines.
Antifungal Activity
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [7] |
| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [7] |
| Benzimidazole-triazole 6j | Candida glabrata | 0.97 | [7] |
| Thiazolo[4,5-d]pyrimidine hybrid 2a | Candida albicans | 0.06-2 (Excellent) | [8] |
| 1,2,3-Benzotriazin-4-one derivative | Candida albicans | 0.0156-2.0 | [8] |
| 1,2,3-Benzotriazin-4-one derivative | Cryptococcus neoformans | 0.0156-2.0 | [8] |
| Vinyl-1,2,4-triazole 2h | Various Fungi | 0.02-0.04 (mM) | [9] |
Antibacterial Activity
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin analogue 13 | Staphylococcus aureus | 0.25-1 | [1] |
| Ofloxacin analogue 13 | Escherichia coli | 0.25-1 | [1] |
| Clinafloxacin hybrid 14a | MRSA | 0.25 | [1] |
| Clinafloxacin hybrid 14b | MRSA | 0.25 | [1] |
| Clinafloxacin hybrid 14c | MRSA | 0.25 | [1] |
| Vinyl-1,2,4-triazole 2h | Various Bacteria | 0.0002-0.0033 (mM) | [9] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | Escherichia coli | 0.039 | [10] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | Staphylococcus aureus | 0.156 | [10] |
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine derivative TP6 | Murine melanoma (B16F10) | 41.12 | [11] |
| Pyridine derivative TP1 | Murine melanoma (B16F10) | 58.21 | [12] |
| Pyridine derivative TP2 | Murine melanoma (B16F10) | 51.15 | [12] |
| Pyridine derivative TP3 | Murine melanoma (B16F10) | 48.23 | [12] |
| Propan-1-one derivative 7e | MCF-7 (Breast) | 4.7 | [4] |
| Propan-1-one derivative 7e | HeLa (Cervical) | 2.9 | [4] |
| Propan-1-one derivative 7e | A549 (Lung) | 9.4 | [4] |
| Butane-1,4-dione derivative 10a | MCF-7 (Breast) | 6.43 | [4] |
| Butane-1,4-dione derivative 10a | HeLa (Cervical) | 5.6 | [4] |
| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [13] |
| Phosphonate derivative 8 | A-549 (Lung) | 21.25 | [13] |
| Phosphonate derivative 8 | MCF-7 (Breast) | 18.06 | [13] |
| Phosphonate derivative 8 | MDA-MB-231 (Breast) | 16.32 | [13] |
Experimental Protocols
Synthesis of 1,2,4-Triazole Derivatives: A General Workflow
The synthesis of 1,2,4-triazole derivatives can be achieved through various classical and modern methods. Classical approaches include the Pellizzari and Einhorn-Brunner reactions, which often require high temperatures.[14] More contemporary methods utilize microwave-assisted synthesis, which can offer higher yields and shorter reaction times. A generalized workflow for the synthesis is depicted below.
Example Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: Combine equimolar amounts of the appropriate starting materials (e.g., 3-amino-1,2,4-triazole and a substituted aldehyde) with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., xylene or toluene) in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified temperature and time. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[15]
-
Preparation of Inoculum: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antifungal drug (e.g., fluconazole) should be tested in parallel.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[12]
Conclusion
1,2,4-triazole derivatives represent a highly valuable and versatile class of compounds with a wide array of biological activities. Their established antifungal efficacy, coupled with their emerging potential as antibacterial and anticancer agents, underscores their importance in drug discovery and development. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, provides a solid foundation for researchers and scientists working to explore and expand the therapeutic applications of this remarkable heterocyclic scaffold. Further research into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly lead to the development of novel and more potent 1,2,4-triazole-based therapeutic agents.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.dp.ua [medicine.dp.ua]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. protocols.io [protocols.io]
- 16. atcc.org [atcc.org]
Tautomeric Landscape of 3-Bromo-5-methyl-1H-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomeric Forms of 3-Bromo-5-methyl-1H-1,2,4-triazole
Prototropic tautomerism in asymmetrically substituted 1,2,4-triazoles leads to the existence of different isomers that can interconvert through the migration of a proton. For this compound, three potential annular tautomers can be envisaged: the 1H, 2H, and 4H forms. The relative stability of these tautomers is governed by the electronic effects of the bromo and methyl substituents, as well as by the medium (solvent polarity, solid state).
An In-depth Technical Guide to 3-Bromo-5-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal and synthetic chemistry. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and discusses its historical context and potential biological significance based on the known activities of the broader 1,2,4-triazole class of compounds.
Core Compound Properties
This compound is a substituted triazole with the molecular formula C₃H₄BrN₃. Its core structure consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, substituted with a bromine atom and a methyl group.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₃H₄BrN₃ | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 26557-90-4 | --INVALID-LINK-- |
| Molecular Weight | 161.99 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| InChI Key | BMTIGKUJWSEHHI-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public spectral database for this specific compound is limited, Table 2 outlines the expected and reported spectral features.
| Spectroscopic Technique | Data |
| Mass Spectrometry (MS) | A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, showing a molecular ion peak consistent with the molecular weight. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data would be required for full structural elucidation. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for N-H, C-H, C=N, and C-N bonds of the triazole ring. |
Discovery and History
Synthesis of this compound
While a specific literature procedure for the synthesis of this compound is not prominently documented, a highly probable and chemically sound method is the diazotization of 3-amino-5-methyl-1H-1,2,4-triazole followed by a Sandmeyer-type bromination. This common and reliable transformation in heterocyclic chemistry allows for the conversion of an amino group to a bromine atom.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction starting from the commercially available 3-amino-5-methyl-1H-1,2,4-triazole.
Detailed Experimental Protocol
This protocol is a general procedure based on well-established Sandmeyer reactions on heterocyclic amines. Researchers should perform their own optimization and safety assessments.
Materials:
-
3-amino-5-methyl-1H-1,2,4-triazole
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in a solution of hydrobromic acid and water at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Biological Activity and Mechanism of Action
While there is a substantial body of research on the biological activities of 1,2,4-triazole derivatives, specific studies on this compound are not widely reported in the public domain. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs.
General Biological Activities of 1,2,4-Triazoles
Derivatives of 1,2,4-triazole have been shown to exhibit a broad spectrum of pharmacological activities, including:
-
Antifungal: Many commercial antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.
-
Anticancer: Certain substituted 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.
-
Anticonvulsant: The triazole ring is also found in some anticonvulsant medications.
Postulated Mechanism of Action: Antifungal Activity
The primary mechanism of action for many antifungal 1,2,4-triazole drugs is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane.
Conclusion
This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal and materials chemistry. While detailed historical and biological data for this specific molecule are scarce, its synthesis is achievable through well-established chemical transformations. The known biological activities of the 1,2,4-triazole scaffold suggest that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological profile.
Unlocking the Therapeutic Potential of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2][3][4] The subject of this technical guide, 3-Bromo-5-methyl-1H-1,2,4-triazole, represents a versatile building block for the synthesis of novel therapeutic agents. Its bromine atom provides a reactive handle for various chemical modifications, enabling the exploration of diverse chemical spaces and the development of new drug candidates. This document outlines potential research avenues for this compound, focusing on anticancer and antimicrobial applications, and provides a framework for its synthesis, derivatization, and biological evaluation.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development.
| Property | Value |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol |
| Physical Form | Solid |
| CAS Number | 26557-90-4 |
Potential Research Area 1: Anticancer Drug Discovery
The 1,2,4-triazole nucleus is a well-established pharmacophore in oncology.[5] Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key cellular processes. The bromine atom on this compound serves as a crucial starting point for the synthesis of diverse derivatives with potential as anticancer agents.
Synthetic Strategy: Leveraging this compound as a Scaffold
A key application of this compound is its use in cross-coupling reactions to introduce various aryl and heteroaryl substituents. This allows for the creation of a library of compounds that can be screened for anticancer activity. A general synthetic workflow is proposed below.
Caption: Synthetic workflow for generating anticancer drug candidates.
Quantitative Data from Related 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Di-arylated 1,2,4-triazoles | MCF-7 (Breast) | 4.8 | [6] |
| 1,5-Disubstituted 1,2,4-triazoles | HeLa (Cervical) | Comparable to Combretastatin A-4 | [7] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS) | PGI of 41.25% at 10 µM | [1] |
| 1,2,3-Triazole derivatives | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
PGI: Percent Growth Inhibition
Experimental Protocols: A Generalized Approach
Synthesis of 3-Aryl-5-methyl-1H-1,2,4-triazole Derivatives (Suzuki Coupling):
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding arylboronic acid (1.2 mmol).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 3 mmol) are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified time (typically 12-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-1,2,4-triazole derivative.
In Vitro Anticancer Activity Screening (MTT Assay):
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48-72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Research Area 2: Antimicrobial Drug Discovery
The 1,2,4-triazole moiety is also a key component of many antimicrobial agents.[9][10][11] The structural versatility of this compound makes it an attractive starting point for the development of novel antibacterial and antifungal compounds.
Proposed Mechanism of Action
Many 1,2,4-triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron in the active site of the enzyme, leading to its inhibition.
Caption: Proposed antifungal mechanism of action for 1,2,4-triazoles.
Quantitative Data from Related 1,2,4-Triazole Derivatives
The antimicrobial potential of derivatives from this compound can be estimated by examining the activity of similar compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [9] |
| 1,2,4-Triazole-3-thione derivatives with diarylsulfone moiety | B. cereus | 8 | [9] |
| Clinafloxacin-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25 | [9] |
Experimental Protocols: A Generalized Approach
Synthesis of Thioether Derivatives:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF) is added a thiol (1.1 mmol) and a base (e.g., K₂CO₃, 2 mmol).
-
The reaction mixture is stirred at room temperature or heated as required for a specified time.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent to afford the pure thioether derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A serial dilution of the synthesized compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its reactive bromine atom allows for the facile synthesis of a wide range of derivatives that can be explored for various biological activities, with a particular emphasis on anticancer and antimicrobial applications. Future research should focus on the synthesis of a diverse library of compounds derived from this core structure and their subsequent screening against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for biological activity and in guiding the optimization of lead compounds. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds will be essential for their advancement as potential clinical candidates.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Bromo-5-methyl-1H-1,2,4-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-methyl-1H-1,2,4-triazole as a versatile building block in the synthesis of biologically active compounds. The protocols detailed below are based on established methodologies for the functionalization of similar brominated triazole scaffolds and are intended to serve as a guide for the development of novel therapeutics.
Application Notes
This compound is a key heterocyclic synthon in medicinal chemistry, primarily utilized for the synthesis of substituted 1,2,4-triazole derivatives. The 1,2,4-triazole moiety is a prevalent feature in numerous FDA-approved drugs and clinically investigated compounds, exhibiting a wide range of biological activities including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Key Applications:
-
Kinase Inhibitors: The 1,2,4-triazole scaffold is a common core in the design of kinase inhibitors. By coupling various aryl or heteroaryl moieties at the 3-position of this compound, libraries of compounds can be synthesized and screened for inhibitory activity against a range of kinases implicated in cancer and other diseases.
-
GPCR Ligands: Functionalization of the triazole core can lead to the development of potent and selective ligands for G-protein coupled receptors (GPCRs). For instance, derivatives of 1,2,4-triazole have been investigated as antagonists for receptors like the gonadotropin-releasing hormone receptor.[4]
-
Anticancer Agents: Di-arylated 1,2,4-triazoles, synthesized from brominated triazole precursors, have demonstrated significant anticancer activity. These compounds can induce apoptosis in cancer cells, highlighting the potential of this compound as a starting point for the development of novel oncology therapeutics.
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.[3] The ability to introduce diverse substituents onto the this compound core allows for the exploration of structure-activity relationships to optimize antimicrobial potency.
Quantitative Data
The following table summarizes the in vitro anticancer activity of a series of di-arylated 1,2,4-triazole derivatives synthesized from a 3-bromo-1H-1,2,4-triazole precursor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. This data is illustrative of the potential for compounds derived from this compound.
| Compound ID | R Group (at position 3) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | ZR-75-1 IC50 (µM) |
| 4k | 4-Chlorophenyl | >10 | >10 | >10 |
| 4m | 4-(Trifluoromethyl)phenyl | >10 | >10 | >10 |
| 4q | 3,4-Dimethoxyphenyl | 4.8 | >10 | >10 |
| 4t | 2-Naphthyl | >10 | >10 | >10 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-methyl-1H-1,2,4-triazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-triazole).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-methyl-1H-1,2,4-triazole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-methyl-1H-1,2,4-triazol-3-amines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various aryl amines.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube or sealed vial, combine this compound (1.0 eq), the aryl amine (1.2 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-methyl-1H-1,2,4-triazol-3-amine.
Visualizations
Caption: Synthetic routes using this compound.
Caption: Intrinsic apoptosis pathway induced by 1,2,4-triazole derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-5-methyl-1H-1,2,4-triazole as a key building block. The synthesis of 3-aryl-5-methyl-1H-1,2,4-triazoles is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents. This document outlines the general reaction, provides detailed experimental protocols, and presents representative data to facilitate the application of this methodology in a laboratory setting.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This reaction is widely used in academic and industrial research, particularly in the synthesis of complex organic molecules for drug discovery and development.[3] The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The functionalization of this heterocycle via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This compound is a readily available and stable starting material for these transformations. The protocols described herein provide a foundation for the efficient synthesis of a library of 3-aryl-5-methyl-1H-1,2,4-triazoles.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1. General Suzuki coupling reaction of this compound.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid. The conditions provided are a general starting point and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
General Procedure
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-methyl-1H-1,2,4-triazole.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, albeit illustrative, reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical outcomes for similar heterocyclic systems and should serve as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (4:1) | 90 | 16 | 78 |
| 4 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 12 | 81 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of arylboronic acid, changing the base, or using a different palladium catalyst/ligand system. Temperature and reaction time can also be optimized.
-
Decomposition of Starting Material: If decomposition is observed, a lower reaction temperature or a milder base may be necessary.
-
Debromination of Starting Material: The formation of 5-methyl-1H-1,2,4-triazole as a byproduct indicates debromination. This can sometimes be suppressed by using a different catalyst system or by carefully controlling the reaction temperature.
-
Difficulty in Purification: If the product is difficult to purify, consider using a different solvent system for extraction and chromatography.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures, such as a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these protocols and considering the provided data, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the N-arylation of 3-Bromo-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the N-arylation of 3-bromo-5-methyl-1H-1,2,4-triazole, a key transformation for the synthesis of diverse molecular entities with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established copper-catalyzed and palladium-catalyzed cross-coupling methodologies.
Introduction
N-aryl-1,2,4-triazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to introduce a variety of aryl and heteroaryl groups onto the 1,2,4-triazole scaffold allows for the fine-tuning of their physicochemical and biological properties. The presence of a bromine atom on the triazole ring in this compound offers a handle for further functionalization, making its N-arylated derivatives valuable intermediates in drug discovery and development.
This document details two primary catalytic approaches for the N-arylation of this compound: the copper-catalyzed Chan-Evans-Lam (CEL) coupling with arylboronic acids and the palladium-catalyzed Buchwald-Hartwig amination with aryl halides. It is important to note that the N-arylation of unsymmetrically substituted 1,2,4-triazoles can potentially yield two regioisomers (N1 and N2 arylation). The regioselectivity is often influenced by the substitution pattern on the triazole ring and the specific reaction conditions employed.
Data Presentation: Comparative Analysis of N-arylation Methods
The following table summarizes typical reaction conditions and yields for the N-arylation of a closely related substrate, 3-bromo-1H-1,2,4-triazole, which can serve as a starting point for the optimization of the N-arylation of this compound.
| Arylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Cu(OAc)₂ (50 mol%) | DBU (3 equiv.) | DCM | Room Temp | 10 | 77 | [1] |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (50 mol%) | DBU (3 equiv.) | DCM | Room Temp | 10 | 62 | [1] |
| 3-Methoxyphenylboronic acid | Cu(OAc)₂ (50 mol%) | DBU (3 equiv.) | DCM | Room Temp | 10 | 61 | [1] |
| 4-Iodotoluene | Cu₂O, N-ligand | Cs₂CO₃ | DMF | 100 | 24 | Moderate to Excellent | [2] |
| Aryl Bromides | CuCl (ligand-free) | K₂CO₃ | DMF | Optimized | - | up to 88 | [3] |
| Aryl Halides | CuO nanoparticles | KOtBu | Toluene | 180 | 18 | up to 92 | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-arylation with Arylboronic Acids (Chan-Evans-Lam Coupling)
This protocol is adapted from a procedure for the N-arylation of 3-bromo-1H-1,2,4-triazole and is expected to be applicable to this compound.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
4 Å molecular sieves
-
Oxygen balloon
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Cu(OAc)₂ (0.5 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to the vial.
-
Add DBU (3.0 equiv.) to the reaction mixture.
-
Fit the vial with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 10-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-bromo-5-methyl-1,2,4-triazole.
Protocol 2: Palladium-Catalyzed N-arylation with Aryl Halides (Buchwald-Hartwig Amination)
This generalized protocol is based on established Buchwald-Hartwig amination procedures for N-heterocycles.[5]
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky biaryl phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Simplified comparison of the catalytic cycles for copper and palladium-catalyzed N-arylation.
References
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 5. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antifungal Agents Using 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in the development of potent antifungal agents.[1] Due to the rise of drug-resistant fungal pathogens, there is an urgent and ongoing need for the development of new, more effective antifungal compounds.[1][2] Triazole-based drugs, such as fluconazole and itraconazole, are mainstays in treating fungal infections, and their mechanism of action is well-established.[3] They function by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[4][5] This document provides an overview of the mechanism, synthesis protocols for novel 1,2,4-triazole derivatives, and a summary of their antifungal activities.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[5][6] By binding to the heme iron atom in the enzyme's active site, triazoles block this conversion. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the membrane's structure and function, compromising its integrity and inhibiting fungal growth.[6][7]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Synthesis of 1,2,4-Triazole Derivatives
A variety of synthetic routes exist for creating novel 1,2,4-triazole derivatives. A common strategy involves the cyclization of thiosemicarbazide or thiocarbohydrazide precursors with appropriate reagents like carboxylic acids or aldehydes.[8] The following sections detail a representative experimental protocol and a generalized workflow.
General Synthesis Workflow
The synthesis of functionalized 1,2,4-triazoles often follows a multi-step process that begins with commercially available starting materials. The core triazole ring is typically formed through a cyclization reaction, followed by substitution to introduce various functional groups, which is key to tuning the compound's antifungal activity.
Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives[9]
This protocol describes a two-step synthesis of Schiff base derivatives based on a 1,2,4-triazole scaffold.
Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Combine an equimolar mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol).
-
Heat the mixture without solvent until it melts. Maintain the molten state at approximately 145°C for 40 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the resulting solid product with a sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the product with water and collect it by filtration.
-
Recrystallize the solid product from an ethanol/dimethylformamide mixture to yield the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.
Step 2: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Schiff Base)
-
Create a suspension of a substituted benzaldehyde (0.2 mol) in 1 mL of ethanol.
-
Add an equimolar amount of the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate from Step 1 to the suspension.
-
Heat the suspension gently until a clear solution is obtained.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the solution for 6 hours on a water bath.
-
Filter the precipitated solid and recrystallize it from a dimethylformamide/ethanol mixture to obtain the final product.
Antifungal Activity of Novel 1,2,4-Triazole Derivatives
The in vitro antifungal efficacy of newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for various classes of 1,2,4-triazole derivatives against common fungal pathogens.
| Compound Class / Derivative | Fungal Strain(s) | MIC Range | Reference |
| 1,2,3-Benzotriazin-4-one Hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 µg/mL | [1] |
| Thiazolo[4,5-d]pyrimidine Hybrids | Various Fungi | 0.06 - >32 µg/mL | [1] |
| 1,2,4-Triazole-3-thiol Derivatives | Various Fungi & Bacteria | 3.12 - 25 µg/mL | |
| 1,2,4-Triazolium Bromide Salts | C. albicans, Aspergillus fumigatus | 1.05 - 8.38 µM | [9] |
| Vinyl-1,2,4-Triazole Derivatives | Various Fungi | 0.02 - 0.52 mM | [10] |
| Clinafloxacin-Triazole Hybrids | Staphylococcus aureus, C. albicans | 0.25 - 2 µg/mL | [11] |
| Triazole Alcohol Derivatives | Candida species (fluconazole-resistant) | 0.063 - 1 mg/mL | [1][2] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and units (1 mg/L = 1 µg/mL).
Structure-Activity Relationship (SAR) Insights
The extensive research into 1,2,4-triazole derivatives has yielded significant insights into their structure-activity relationships.
-
Halogen Substitution: The presence of halogen atoms (especially fluorine and chlorine) on the phenyl rings attached to the core structure is a common feature of highly active compounds.[1] For instance, 1-(2,4-difluorobenzyl) and 1-(2,4-dichlorobenzyl) derivatives have shown potent activity.[9]
-
Side Chain Modifications: Altering the length and nature of alkyl chains can significantly impact antifungal potency.[9]
-
Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other bioactive heterocycles (e.g., benzotriazine, pyrimidine, quinolone) can lead to hybrid compounds with a broad spectrum of activity.[1][11]
-
Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups like -NO₂ and -CF₃ at specific positions on aromatic rings has been shown to enhance antifungal efficacy.[1]
Conclusion
1,2,4-triazole derivatives remain a highly promising and versatile scaffold for the design and synthesis of new antifungal agents. The straightforward and adaptable synthetic protocols allow for the creation of large libraries of compounds for screening. By leveraging established structure-activity relationships, researchers can rationally design novel molecules with enhanced potency, a broader spectrum of activity, and the potential to overcome existing clinical resistance. The protocols and data presented here serve as a foundational guide for professionals in the field of antifungal drug discovery.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-5-methyl-1H-1,2,4-triazole in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Bromo-5-methyl-1H-1,2,4-triazole is a versatile heterocyclic building block of significant interest in the discovery and development of novel agrochemicals. The unique structural features of the 1,2,4-triazole ring system, including its hydrogen bonding capabilities and metabolic stability, have established it as a critical pharmacophore in a wide array of commercially successful fungicides and herbicides. The presence of a reactive bromine atom at the 3-position and a methyl group at the 5-position of the triazole ring offers strategic advantages for synthetic diversification, allowing for the introduction of various functionalities to modulate biological activity, selectivity, and physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds.
Application Notes
The 1,2,4-triazole moiety is a cornerstone in the design of modern agrochemicals, particularly fungicides that target the biosynthesis of ergosterol, an essential component of fungal cell membranes. The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling and substitution reactions, enabling the construction of complex molecular architectures.
Key synthetic applications of this compound in agrochemical research include:
-
Fungicide Synthesis: As a precursor for the synthesis of novel triazole fungicides. The triazole nitrogen can be alkylated to introduce side chains that are crucial for binding to the target enzyme, cytochrome P450 14α-demethylase (CYP51). The bromo substituent can be replaced via cross-coupling reactions to introduce aryl or heteroaryl groups, which can enhance the fungicidal spectrum and potency.
-
Herbicide Synthesis: In the development of new herbicidal compounds. The triazole ring can be incorporated into molecules designed to inhibit various plant-specific enzymes. The substitutable bromine atom allows for the exploration of a wide chemical space to optimize herbicidal activity and crop selectivity.
Two primary synthetic strategies are commonly employed to elaborate the this compound core:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the triazole ring and various aryl or heteroaryl boronic acids or esters. This method allows for the introduction of diverse aromatic systems, which are often key for achieving high biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the triazole ring facilitates the displacement of the bromide by a variety of nucleophiles, such as phenols, thiols, and amines. This reaction is instrumental in creating ether, thioether, and amino linkages, which are prevalent in many agrochemical structures.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Synthesis of a Phenyl-Substituted Triazole Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-methyl-1H-1,2,4-triazole.
Quantitative Data (Example):
| Reactant (Arylboronic Acid) | Product | Yield (%) |
| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole | 85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methyl-1H-1,2,4-triazole | 92 |
Protocol 2: Synthesis of a Phenoxy-Triazole Derivative via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the synthesis of 3-phenoxy-5-methyl-1H-1,2,4-triazole derivatives through the reaction of this compound with a substituted phenol.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.1 mmol, 1.1 eq.) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(aryloxy)-5-methyl-1H-1,2,4-triazole.
Quantitative Data (Example):
| Reactant (Phenol) | Product | Yield (%) |
| 4-Chlorophenol | 3-(4-Chlorophenoxy)-5-methyl-1H-1,2,4-triazole | 78 |
| 2,4-Dichlorophenol | 3-(2,4-Dichlorophenoxy)-5-methyl-1H-1,2,4-triazole | 75 |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a generalized workflow for the development of novel agrochemicals starting from this compound.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic placement of the bromo and methyl groups on the stable triazole core allows for the application of robust and high-yielding synthetic methodologies, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. These reactions facilitate the creation of diverse libraries of compounds for biological screening. The protocols and workflows detailed in this document provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this building block in the ongoing quest for more effective and sustainable crop protection solutions.
Application Notes and Protocols for the Preparation of 3-Bromo-5-methyl-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole, a key building block in medicinal chemistry, and its subsequent derivatization to generate a library of substituted 1,2,4-triazole compounds. The methodologies outlined are based on established chemical transformations, including the Sandmeyer reaction for the synthesis of the core structure and copper-catalyzed N-arylation for its diversification.
Part 1: Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound is achieved through a Sandmeyer reaction, a reliable method for converting an amino group on an aromatic heterocycle to a bromide. This process involves the diazotization of 3-Amino-5-methyl-1H-1,2,4-triazole followed by a copper-catalyzed bromide substitution.
Experimental Protocol: Sandmeyer Bromination
-
Reaction Setup: In a well-ventilated fume hood, add 3-Amino-5-methyl-1H-1,2,4-triazole to a solution of 48% hydrobromic acid (HBr) and water in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Stir the mixture at room temperature until all the starting material is dissolved. Gentle warming up to 40°C can be applied if necessary.
-
Diazotization: Cool the solution to 0-5°C using an ice bath. Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the reaction mixture through the dropping funnel, maintaining the temperature between 0-5°C. The addition should be slow to control the exothermic reaction and the evolution of gas.
-
Bromide Substitution: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 40-45°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data for Sandmeyer Reaction
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-Amino-5-methyl-1H-1,2,4-triazole | 1. 48% HBr 2. NaNO₂ | Water | 0-5 (diazotization), 40-45 (substitution) | 2-4 | ~82 | >97 |
Note: The provided yield and purity are based on a similar reported Sandmeyer bromination of a related heterocyclic amine and may vary depending on the specific reaction scale and conditions.[1]
Part 2: Derivatization of this compound via N-Arylation
The synthesized this compound can be further functionalized to create a diverse range of derivatives. A common and effective method is the copper-catalyzed N-arylation, specifically the Chan-Evans-Lam (CEL) coupling, with various arylboronic acids.
Experimental Protocol: Copper-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the desired arylboronic acid, copper(II) acetate (Cu(OAc)₂), and 4 Å molecular sieves.
-
Solvent and Base Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous dichloromethane (DCM) as the solvent, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (e.g., using an oxygen balloon) for approximately 10 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-arylated this compound derivative.
Quantitative Data for N-Arylation of 3-Bromo-1H-1,2,4-triazole Derivatives
| 3-Bromo-1H-1,2,4-triazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 1.0 equiv. | Phenylboronic acid (1.2 equiv.) | Cu(OAc)₂ (50) | DBU (3.0 equiv.) | DCM | Room Temp. | 10 | 77 |
| 1.0 equiv. | 4-Methoxyphenylboronic acid (1.2 equiv.) | Cu(OAc)₂ (50) | DBU (3.0 equiv.) | DCM | Room Temp. | 10 | 72 |
| 1.0 equiv. | 4-Chlorophenylboronic acid (1.2 equiv.) | Cu(OAc)₂ (50) | DBU (3.0 equiv.) | DCM | Room Temp. | 10 | 65 |
| 1.0 equiv. | 3,4,5-Trimethoxyphenylboronic acid (1.2 equiv.) | Cu(OAc)₂ (50) | DBU (3.0 equiv.) | DCM | Room Temp. | 10 | 55 |
| 1.0 equiv. | 1-Naphthylboronic acid (1.2 equiv.) | Cu(OAc)₂ (50) | DBU (3.0 equiv.) | DCM | Room Temp. | 10 | 59 |
Note: The data presented is for the N-arylation of 3-bromo-1H-1,2,4-triazole and serves as a representative example for the derivatization of this compound.[2]
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the synthesis of the core compound and its subsequent derivatization.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the N-arylation of this compound.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Bromo-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] In the realm of oncology, 1,2,4-triazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] The unique structural and electronic properties of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for the design of targeted kinase inhibitors.[1]
This document provides detailed protocols for the synthesis of kinase inhibitors using 3-Bromo-5-methyl-1H-1,2,4-triazole as a key starting material. The methodologies described herein focus on established and versatile cross-coupling reactions, namely N-arylation and the Suzuki-Miyaura coupling, to generate a library of substituted 1,2,4-triazole derivatives. These compounds have the potential to target various kinases implicated in cancer, such as those in the PI3K/AKT/mTOR signaling pathway.
Synthetic Strategy and Key Reactions
The synthetic approach leverages the reactivity of the bromine atom on the this compound core for the introduction of diverse aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling. Prior to this, N-arylation of the triazole ring allows for further structural diversification. This two-step strategy provides a robust platform for generating a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
A proposed general synthetic scheme for the preparation of kinase inhibitors from this compound is outlined below. This involves an initial N-arylation followed by a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-5-methyl-1H-1,2,4-triazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-bromo-5-methyl-1H-1,2,4-triazole, a versatile scaffold for the development of novel compounds with potential therapeutic applications. The protocols outlined below detail key synthetic transformations and biological screening methodologies to facilitate the exploration of this promising chemical space.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The unique physicochemical characteristics of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for drug design. This compound serves as a valuable starting material for the synthesis of diverse compound libraries due to the presence of reactive sites amenable to various chemical modifications. The bromine atom at the 3-position can be readily displaced or utilized in cross-coupling reactions, while the nitrogen atoms of the triazole ring can undergo alkylation or arylation. This allows for the systematic exploration of structure-activity relationships (SAR) to identify novel bioactive molecules.
Synthetic Derivatization Protocols
The derivatization of this compound can be achieved through several synthetic routes to introduce molecular diversity. Key strategies include N-arylation, N-alkylation, and Suzuki cross-coupling reactions.
N-Arylation of this compound
N-arylation introduces aromatic substituents onto the triazole ring, which can significantly influence the biological activity of the resulting compounds. The Chan-Evans-Lam (CEL) cross-coupling reaction is an effective method for this transformation.
Experimental Protocol: Chan-Evans-Lam N-Arylation
-
Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) are added the desired arylboronic acid (1.2 equiv.), a copper(II) acetate (Cu(OAc)₂) catalyst (50 mol%), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature under an oxygen atmosphere (e.g., using an O₂ balloon) for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the N-arylated 3-bromo-1,2,4-triazole derivative.
N-Alkylation of this compound
N-alkylation introduces alkyl chains or more complex aliphatic moieties to the triazole core, which can modulate the compound's lipophilicity and interaction with biological targets.
Experimental Protocol: N-Alkylation
-
Reaction Setup: 4-Bromo-NH-1,2,3-triazoles can be reacted with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for instance, -10 °C, to enhance regioselectivity. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
Suzuki-Miyaura Cross-Coupling of the Bromo-Substituent
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the triazole ring, replacing the bromine atom.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, the N-protected 3-bromo-5-methyl-1,2,4-triazole (1.0 equiv.), the desired boronic acid or boronic ester (1.5 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a base (e.g., sodium carbonate or cesium fluoride) are combined in a suitable solvent system (e.g., a mixture of toluene and water or THF).
-
Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to yield the 3-substituted-5-methyl-1,2,4-triazole.
Biological Screening Protocols
Following the synthesis and purification of the derivatized compounds, their biological activities can be assessed through various in vitro assays.
Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.
-
Compound Preparation: The synthesized triazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37 °C for bacteria, 28-35 °C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The quantitative data from the biological screening assays should be summarized in tables for clear comparison and structure-activity relationship analysis.
Table 1: Anticancer Activity of Derivatized 3-Bromo-5-methyl-1H-1,2,4-triazoles
| Compound ID | R¹ Substituent (at N1) | R² Substituent (at C3) | Cancer Cell Line | IC₅₀ (µM) |
| 4q | Benzo[d]dioxol-5-yl | Br | MCF-7 | 4.8 |
| 4k | 4-Fluorophenyl | Br | MCF-7 | Potent |
| 4m | 4-(Trifluoromethyl)phenyl | Br | MCF-7 | Potent |
| 4t | 3,4,5-Trimethoxyphenyl | Br | MCF-7 | Potent |
| Reference | Doxorubicin | - | MCF-7 | Varies |
Data for compounds 4k, 4m, 4q, and 4t are derived from studies on N-arylated 3-bromo-1H-1,2,4-triazole, which serves as a close structural analog. "Potent" indicates significant activity as reported in the source literature.
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 18 | 16 |
| Derivative B | *Es |
Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1][2] Efficiently synthesizing diverse arrays of substituted 1,2,4-triazoles is therefore a key objective in drug discovery. This document details three robust and versatile one-pot methodologies for the synthesis of substituted 1,2,4-triazoles, designed for easy implementation in a research and development setting.
Method 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine
This approach offers an economical and efficient route to 3,5-disubstituted 1,2,4-triazoles using readily available nitriles and hydroxylamine.[3][4] The reaction is catalyzed by an inexpensive copper(II) acetate salt and proceeds via an amidoxime intermediate.[3][4][5][6] This method is notable for its tolerance of a variety of functional groups.[6]
Data Presentation
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 85[1] |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 82[1] |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 88[1] |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 75[1] |
| 5 | Acetonitrile | Benzonitrile | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 78[1] |
Experimental Protocol
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles: [1]
-
To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).
-
Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.
-
To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.
Reaction Pathway
Caption: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.
Method 2: Microwave-Assisted One-Pot Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[2][7][8] This protocol describes a rapid, one-pot, three-component synthesis of 1,4-disubstituted-5-methyl-1,2,4-triazoles from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine.[1][2]
Data Presentation
| Entry | Hydrazide | Primary Amine | Yield (%) |
| 1 | Acetic hydrazide | n-Butylamine | 85 |
| 2 | Acetic hydrazide | Benzylamine | 92 |
| 3 | Acetic hydrazide | Aniline | 88 |
| 4 | Acetic hydrazide | 4-Chloroaniline | 86 |
| 5 | Propionic hydrazide | Benzylamine | 90 |
Yields are based on representative examples from the literature and may vary.
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles: [1][2]
-
In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).
-
Add dimethylformamide dimethylacetal (3 mmol) and reflux the mixture for 30 minutes.
-
Evaporate the solvent in vacuo.
-
To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).
-
Place the vessel in a microwave reactor and irradiate at 300 W for 2-3 minutes.
-
After the reaction, cool the vessel and pour the contents into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-1,2,4-triazole.
Experimental Workflow
Caption: Workflow for Microwave-Assisted 1,2,4-Triazole Synthesis.
Method 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This highly convergent and regioselective method allows for the rapid assembly of 1,3,5-trisubstituted-1,2,4-triazoles from an amidine, a carboxylic acid, and a monosubstituted hydrazine.[6][9][10] The use of the peptide coupling agent HATU is crucial for the initial formation of an acylamidine intermediate.[6][9]
Data Presentation
| Entry | Amidine (R¹) | Carboxylic Acid (R³) | Hydrazine (R⁵) | Yield (%) |
| 1 | Benzamidine | Acetic Acid | Phenylhydrazine | 90 |
| 2 | Acetamidine | Benzoic Acid | Methylhydrazine | 85 |
| 3 | Benzamidine | 4-Chlorobenzoic Acid | Phenylhydrazine | 88 |
| 4 | Thiophene-2-carboxamidine | Acetic Acid | Benzylhydrazine | 82 |
| 5 | Cyclohexanecarboxamidine | Benzoic Acid | Phenylhydrazine | 87 |
Yields are based on representative examples from the literature and may vary.
Experimental Protocol
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles: [1]
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the pure 1,3,5-trisubstituted 1,2,4-triazole.
Logical Relationship Diagram
Caption: Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
These detailed protocols and accompanying data provide a solid foundation for the synthesis of a wide variety of substituted 1,2,4-triazoles, facilitating the exploration of their potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. isres.org [isres.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds: A Detailed Guide for Researchers
Application Notes and Protocols for Accelerated Drug Discovery and Development
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and agrochemicals. Derivatives of this heterocyclic ring system exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1] Consequently, the development of efficient, rapid, and sustainable synthetic methodologies for 1,2,4-triazole compounds is of paramount importance to researchers in drug discovery and development.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering significant advantages over conventional heating methods.[1][2][3] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[1][2][4] This acceleration is attributed to the direct and efficient heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms, leading to rapid temperature elevation.[2][5][6] Furthermore, MAOS aligns with the principles of green chemistry by often requiring less solvent and energy.[1][2][6]
These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, supported by quantitative data and visual workflows to facilitate adoption in the laboratory.
Advantages of Microwave-Assisted Synthesis of 1,2,4-Triazoles
The application of microwave irradiation to the synthesis of 1,2,4-triazoles offers several distinct advantages over traditional convective heating methods:
-
Dramatically Reduced Reaction Times: Reactions that typically require several hours or even days of refluxing can often be completed within minutes under microwave irradiation.[1][2][4]
-
Increased Product Yields: The rapid and uniform heating provided by microwave synthesizers can minimize the formation of side products, leading to higher isolated yields of the desired 1,2,4-triazole derivatives.[1]
-
Enhanced Product Purity: Cleaner reaction profiles with fewer byproducts simplify purification processes, saving time and resources.
-
Improved Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, enhancing reaction safety and reproducibility.
-
Energy Efficiency: Microwave heating is more energy-efficient as it directly heats the reactants and solvent, not the reaction vessel itself.[5][7]
-
Facilitation of "Green Chemistry": MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[1][2][6]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of various 1,2,4-triazole derivatives, highlighting the drastic reduction in reaction time and improvement in yields.
Table 1: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles [8]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | > 4 hours | Not specified |
| 2 | Microwave Irradiation | 1 minute | 85 |
Table 2: Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives [9]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | Several hours | Not specified |
| 2 | Microwave Irradiation | 33-90 seconds | 82 |
Table 3: Synthesis of Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives [8][9]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | 27 hours | Not specified |
| 2 | Microwave Irradiation | 30 minutes | 96 |
Table 4: Synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives [8]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | Not specified | Not specified |
| 2 | Microwave Irradiation | 5 minutes | 96 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of different classes of 1,2,4-triazole derivatives.
Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles
This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide.[1]
Materials:
-
Hydrazine derivative (1 mmol)
-
Formamide (20 mmol)
-
Microwave-safe reaction vial with a stirrer bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and subsequent recrystallization.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol describes the synthesis of 3,5-disubstituted-1,2,4-triazoles from aromatic hydrazides and substituted nitriles in the presence of a base.[1]
Materials:
-
Aromatic hydrazide (0.005 mol)
-
Substituted nitrile (0.0055 mol)
-
Potassium carbonate (K₂CO₃) (0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reaction vessel
-
Microwave reactor
-
Ethanol (for washing and recrystallization)
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[1]
-
After cooling, wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[1]
Protocol 3: Synthesis of 4-Amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-ones
This protocol details the synthesis of 1,2,4-triazol-3-one derivatives, which are precursors to various biologically active compounds.
Materials:
-
(Methyl/ethyl)-ester ethoxycarbonyl hydrazone (0.01 mol)
-
Hydrazine monohydrate
-
Ethanol
-
Microwave reactor
Procedure:
-
The synthesis of the starting 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is achieved by reacting the corresponding (methyl/ethyl)-ester ethoxycarbonyl hydrazone with hydrazine hydrate.[10]
-
For subsequent derivatization, for example, with 2-phenylacetohydrazide (0.01 mol), the triazol-3-one derivative (0.01 mol) is dissolved in ethanol (10 mL) in a closed vessel.[10]
-
The mixture is exposed to microwave irradiation at 300 W and 130 °C for 20 minutes with pressure control.[10]
-
After cooling to room temperature, the product is precipitated by the addition of water.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol.[10]
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental workflow and a proposed reaction mechanism.
Caption: General experimental workflow for microwave-assisted synthesis of 1,2,4-triazoles.
Caption: Proposed mechanism for 3,5-disubstituted-1,2,4-triazole synthesis.
Signaling Pathways and Drug Development Relevance
1,2,4-triazole derivatives are known to interact with various biological targets, making them valuable scaffolds in drug design.[11][12][13] For instance, many antifungal drugs containing a 1,2,4-triazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. In cancer therapy, 1,2,4-triazole-containing compounds like letrozole and anastrozole act as aromatase inhibitors, blocking the production of estrogens and thereby inhibiting the growth of hormone-receptor-positive breast cancer.[14] The ability to rapidly synthesize libraries of novel 1,2,4-triazole derivatives using microwave assistance can significantly accelerate the identification of new lead compounds for various therapeutic targets.
Caption: Simplified signaling pathway of aromatase inhibition by 1,2,4-triazole drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Microwave-Assisted Synthesis and Functionaliza...: Ingenta Connect [ingentaconnect.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 11. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Bromo-5-methyl-1H-1,2,4-triazole in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore capable of engaging in crucial hydrogen bonding interactions with various biological targets.[1] This versatile heterocyclic nucleus is present in numerous FDA-approved drugs and is a subject of intensive research in the development of novel therapeutic agents, particularly in oncology.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[3]
This document focuses on the application of 3-Bromo-5-methyl-1H-1,2,4-triazole as a key building block in the synthesis of potential anticancer drugs. While direct anticancer activity of this specific compound is not extensively documented, its strategic functionalization allows for the creation of diverse libraries of derivatives with significant antiproliferative effects. These derivatives have been shown to target various mechanisms in cancer cells, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.[4][5]
These application notes provide an overview of the synthesis of anticancer agents derived from this compound, their biological activities, and detailed protocols for their evaluation.
Synthesis of Anticancer Derivatives
This compound serves as a versatile starting material for the synthesis of more complex and biologically active molecules. The bromine atom at the 3-position is a key functional handle for various cross-coupling reactions, allowing for the introduction of diverse aryl and other substituent groups. A common synthetic strategy involves the N-arylation of the triazole ring followed by a subsequent Suzuki or other cross-coupling reaction at the C-bromo position.
A general synthetic workflow for the preparation of di-arylated 1,2,4-triazole derivatives is depicted below. This approach allows for the systematic modification of the substituents on the triazole core to explore structure-activity relationships (SAR).
Caption: General synthetic workflow for di-arylated 1,2,4-triazole derivatives.
Mechanism of Action of 1,2,4-Triazole Derivatives
Derivatives synthesized from the 1,2,4-triazole scaffold have been shown to exert their anticancer effects through multiple mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Induction of Apoptosis
A primary mechanism of action for many 1,2,4-triazole derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway. For instance, some di-arylated 1,2,4-triazoles have been observed to elevate the levels of the pro-apoptotic BAX protein, leading to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade.[6]
Caption: Apoptosis induction pathway by 1,2,4-triazole derivatives.
Cell Cycle Arrest
Certain 1,2,4-triazole derivatives have been found to interfere with the cell cycle progression in cancer cells. For example, some analogues act as tubulin polymerization inhibitors, leading to a disruption of the mitotic spindle and causing the cells to arrest in the G2/M phase of the cell cycle.[4][5] This arrest ultimately triggers apoptotic cell death.
Caption: Cell cycle arrest at G2/M phase by 1,2,4-triazole derivatives.
Quantitative Data on Anticancer Activity
The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the in vitro cytotoxic activity of various 1,2,4-triazole derivatives against different human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Di-arylated 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4q | MCF-7 (Breast) | 4.8 | [6] |
| 4k | MCF-7 (Breast) | >10 | [6] |
| 4m | MCF-7 (Breast) | >10 | [6] |
| 4t | MCF-7 (Breast) | >10 | [6] |
Table 2: In Vitro Cytotoxicity of 1,2,4-Triazole-Pyridine Hybrid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP1 | B16F10 (Melanoma) | 55.23 | [7] |
| TP2 | B16F10 (Melanoma) | 61.11 | [7] |
| TP3 | B16F10 (Melanoma) | 48.17 | [7] |
| TP4 | B16F10 (Melanoma) | 51.29 | [7] |
| TP5 | B16F10 (Melanoma) | 45.21 | [7] |
| TP6 | B16F10 (Melanoma) | 41.12 | [7] |
| TP7 | B16F10 (Melanoma) | 58.24 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized triazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[8][9] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
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This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with triazole derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the triazole derivatives for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with triazole derivatives.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[13]
Materials:
-
Cancer cell lines
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6-well plates
-
This compound derivatives
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Cold 70% ethanol
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PBS
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Propidium Iodide staining solution (containing PI and RNase A)[14]
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Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazole derivatives for the desired time.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[13] Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
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Staining: Resuspend the cell pellet in the PI staining solution.[14]
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Incubation: Incubate for 15-30 minutes at room temperature in the dark.[15][16]
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Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Bromo-5-methyl-1H-1,2,4-triazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common purification challenges, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Impurities often stem from the starting materials and side reactions during synthesis. A common synthetic route is the Sandmeyer reaction of 3-amino-5-methyl-1H-1,2,4-triazole. Potential impurities include:
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Unreacted starting material: 3-amino-5-methyl-1H-1,2,4-triazole.
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Side-products from the diazotization/bromination: This can include hydroxylated species (3-hydroxy-5-methyl-1H-1,2,4-triazole) or other halogenated byproducts if the bromine source is not pure.
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Azidotriazoles: These can sometimes form as impurities during Sandmeyer reactions.[1]
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Residual copper salts: If a copper catalyst is used in the bromination step.
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Polymeric materials: Formation of tar-like substances can occur under certain reaction conditions.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be effectively determined using a combination of analytical techniques, including:
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Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too nonpolar for the compound. | Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly. |
| Cooling of the solution is too rapid. | Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated. | Add a seed crystal of the pure compound to induce crystallization. | |
| High concentration of impurities inhibiting crystallization. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| Poor recovery of the purified product | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. |
| Too much solvent was used for dissolution. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is inappropriate. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point for substituted triazoles is a mixture of n-hexane and ethyl acetate. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude material. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight. | |
| The compound appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by adding a small percentage (0.1-1%) of a base like triethylamine to the eluent. |
| Prolonged contact time with the silica gel. | Use flash chromatography with positive pressure to reduce the elution time. |
Experimental Protocols
Protocol 1: Recrystallization
A common solvent system for the recrystallization of related triazole derivatives is an ethanol/water mixture.
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
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Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the saturation point).
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Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, further cool the solution in an ice bath.
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Crystal Collection: Collect the formed crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Based on purification methods for similar bromo-substituted triazoles, a mixture of n-hexane and ethyl acetate is a suitable eluent system.
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethyl acetate, 4:1 v/v).
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Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles trapped within the stationary phase.
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Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the column.
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Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole. The content is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Sandmeyer-type reaction. This involves the diazotization of the precursor, 3-Amino-5-methyl-1H-1,2,4-triazole, to form a diazonium salt, which is then subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst.
Q2: Why is the temperature control during the diazotization step so critical?
A2: The diazonium salt intermediate is thermally unstable. If the temperature rises above the recommended range (typically 0-5 °C), the salt can prematurely decompose, leading to the formation of unwanted byproducts, such as the corresponding hydroxyl compound (3-Hydroxy-5-methyl-1H-1,2,4-triazole) and other impurities, which significantly lowers the yield of the desired bromo-triazole.
Q3: What are the common impurities I might see in my final product?
A3: Common impurities include unreacted starting material (3-Amino-5-methyl-1H-1,2,4-triazole), the corresponding hydroxyl byproduct (3-Hydroxy-5-methyl-1H-1,2,4-triazole), and potentially tar-like polymeric materials resulting from side reactions of the diazonium salt.
Q4: Can I use a different acid other than hydrobromic acid for the diazotization?
A4: While other strong acids can be used to form the diazonium salt, using hydrobromic acid is advantageous as it also serves as the bromide source for the subsequent substitution reaction. If another acid is used, a separate bromide salt (e.g., sodium bromide) will need to be added.
Q5: How can I effectively purify the final product?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography can also be employed for higher purity, although it may be more time-consuming and costly for larger scales.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Ineffective copper catalyst. 4. Insufficient bromide concentration. | 1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature between 0-5 °C. 2. Strictly maintain the reaction temperature below 5 °C during diazotization and diazonium salt handling. 3. Use freshly prepared or high-quality copper(I) bromide. 4. Ensure an adequate excess of hydrobromic acid is used. |
| Formation of a Dark, Tarry Substance | Decomposition of the diazonium salt into polymeric byproducts. | This is often a result of elevated temperatures. Ensure rigorous temperature control throughout the reaction. The slow addition of the diazonium salt solution to the hot copper(I) bromide solution can also help minimize side reactions. |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time for the diazotization or the substitution step. Ensure the molar ratio of sodium nitrite to the starting amine is appropriate (slight excess of nitrite is common). |
| Product is Oily and Difficult to Crystallize | Presence of impurities, particularly the hydroxyl byproduct. | Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities. Attempt recrystallization from a different solvent system. If problems persist, consider purification by column chromatography. |
| Reaction Mixture Foams Excessively | Rapid evolution of nitrogen gas upon addition of the diazonium salt to the catalyst solution. | Add the diazonium salt solution to the hot copper(I) bromide solution slowly and in a controlled manner. Ensure adequate headspace in the reaction vessel. |
Experimental Protocols
Standard Synthesis Protocol
This protocol is a general representation of the Sandmeyer reaction for the synthesis of this compound.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid (4.0-5.0 eq).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and heat it to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, heat the reaction mixture to 80-90 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Optimized Synthesis Protocol for Improved Yield
This protocol incorporates modifications to enhance yield and minimize byproduct formation.
-
Diazotization:
-
Follow the standard protocol for diazotization, but use a slight excess of sodium nitrite (1.2 eq) to ensure complete conversion of the starting amine.
-
Monitor the presence of nitrous acid using starch-iodide paper to confirm the completion of the diazotization.
-
-
Sandmeyer Reaction:
-
Use a catalytic amount of copper(I) bromide (0.2-0.3 eq) instead of a stoichiometric amount.
-
Ensure the copper(I) bromide is freshly prepared or purified to guarantee high catalytic activity.
-
Maintain the reaction temperature at a consistent 70 °C during the addition of the diazonium salt.
-
-
Work-up and Purification:
-
After the reaction is complete, consider steam distillation to isolate the volatile product from non-volatile impurities and the copper catalyst.
-
During the aqueous work-up, a wash with a dilute sodium thiosulfate solution can help remove any residual bromine.
-
For recrystallization, a slow cooling process will yield purer crystals.
-
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol |
| Molar Ratio (Amine:NaNO₂:CuBr) | 1 : 1.1 : 1.2 | 1 : 1.2 : 0.2 |
| Diazotization Temperature (°C) | 0 - 5 | 0 - 5 |
| Substitution Temperature (°C) | 60 - 70 | 70 |
| Typical Reaction Time (hours) | 2 - 4 | 2 - 3 |
| Reported Yield Range (%) | 50 - 70 | 70 - 85 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Bromination of 5-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methyl-1H-1,2,4-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-bromo-5-methyl-1H-1,2,4-triazole, focusing on potential side reactions and optimization of reaction conditions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Insufficient Radical Initiation: For reactions requiring radical initiation (e.g., using AIBN), the initiator might be old or used in insufficient quantity. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be met. 4. Incorrect Solvent: The polarity of the solvent can significantly affect the reaction outcome. | 1. Use freshly opened or purified NBS. 2. Use a fresh batch of radical initiator and ensure it is used in the correct molar ratio. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Experiment with different solvents. For radical bromination, non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) are common. For electrophilic bromination, polar aprotic solvents may be suitable. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination: Use of excess brominating agent can lead to the formation of dibrominated products. 2. Isomeric Products: Bromination may occur at different positions on the triazole ring or on the methyl group. 3. N-Bromination: The bromine atom may attach to one of the nitrogen atoms of the triazole ring. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration. 2. Control the reaction temperature. Lower temperatures generally favor higher selectivity. Analyze the product mixture by ¹H NMR and GC-MS to identify the isomers. 3. N-brominated species are often unstable. Characterization by mass spectrometry might be necessary to identify these transient byproducts. |
| Difficult Product Purification | 1. Co-elution of Byproducts: Side products may have similar polarity to the desired product. 2. Residual Starting Material: Incomplete reaction can complicate purification. | 1. Optimize the column chromatography conditions (e.g., solvent gradient, stationary phase). Recrystallization can also be an effective purification method. 2. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 5-methyl-1H-1,2,4-triazole?
A1: The most anticipated side products include:
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3,5-dibromo-1-methyl-1H-1,2,4-triazole: This results from over-bromination of the triazole ring.
-
Isomeric monobrominated products: Depending on the reaction conditions, bromination could potentially occur on one of the nitrogen atoms, though C-bromination is generally favored on the electron-rich triazole ring.
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Bromination of the methyl group: Under radical conditions, bromination of the methyl group to form 5-(bromomethyl)-1H-1,2,4-triazole is a possibility, though less likely than ring bromination in many cases.
Q2: Which brominating agent is most suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds due to its ease of handling and selectivity compared to liquid bromine. The choice of reaction conditions (e.g., solvent, initiator) will determine the reaction pathway (radical vs. electrophilic) and, consequently, the product distribution.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to distinguish the starting material, the desired product, and major byproducts. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the components of the reaction mixture.
Q4: What is the expected regioselectivity of the bromination?
A4: For 1,2,4-triazoles, electrophilic substitution is generally favored at the C3 and C5 positions due to the electronic nature of the ring. In 5-methyl-1H-1,2,4-triazole, the C3 position is the most likely site for bromination to yield this compound. However, the regioselectivity can be influenced by the reaction conditions and the specific tautomeric form of the triazole present.
Experimental Protocols
General Procedure for Bromination of a 1,2,4-Triazole Ring using NBS:
To a solution of the 1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired brominated product.
Data Presentation
Currently, no specific quantitative data for the bromination of 5-methyl-1H-1,2,4-triazole was found in the search results. Researchers are encouraged to perform their own analysis to determine yields and byproduct distribution under their specific experimental conditions. Below is a template table that can be used to record and compare experimental results.
| Entry | Brominating Agent (Equiv.) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Yield of Dibromo-product (%) | Other Byproducts (%) |
| 1 | NBS (1.0) | AIBN (5) | CCl₄ | 80 | 4 | |||
| 2 | NBS (1.1) | Benzoyl Peroxide (5) | CH₃CN | 80 | 4 | |||
| 3 | Br₂ (1.0) | None | Acetic Acid | 25 | 2 |
Visualizations
The following diagrams illustrate the key chemical transformations and a troubleshooting workflow.
Caption: Reaction pathway for the bromination of 5-methyl-1H-1,2,4-triazole.
Caption: Troubleshooting workflow for the bromination of 5-methyl-1H-1,2,4-triazole.
Stability of 3-Bromo-5-methyl-1H-1,2,4-triazole under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 3-Bromo-5-methyl-1H-1,2,4-triazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring in this compound?
A1: The 1,2,4-triazole ring is an aromatic heterocycle, which generally confers significant stability to the molecule. Aromatic systems are resistant to degradation under many conditions. However, the overall stability of this compound will also depend on the substituents and the specific environmental conditions, such as pH, temperature, and the presence of light or oxidizing agents.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation could involve:
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Hydrolysis of the bromo group: The carbon-bromine bond may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions or water under forcing acidic conditions, potentially yielding a hydroxylated triazole derivative.
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Ring cleavage: Under harsh acidic or basic conditions and elevated temperatures, the triazole ring itself may undergo cleavage, although this is generally less likely due to its aromaticity.
Q3: I am observing the appearance of a new peak in my HPLC analysis after treating this compound with a strong acid. What could this be?
A3: The new peak likely represents a degradation product. To identify it, you would need to employ further analytical techniques. Mass spectrometry (LC-MS) would be highly informative for determining the molecular weight of the new compound. Further structural elucidation could be achieved using techniques like NMR spectroscopy. It is also possible that the new peak corresponds to a salt form of the parent compound, which may have a different retention time.
Q4: My attempts to degrade the compound with 0.1 M HCl at room temperature are not showing any significant change. What should I do?
A4: If no degradation is observed under mild conditions, it is recommended to gradually increase the stress level. According to forced degradation study guidelines, you can increase the temperature in increments (e.g., to 50-70 °C).[1] If there is still no degradation, you might consider increasing the concentration of the acid (e.g., to 1 M HCl), but be mindful that overly harsh conditions may not represent degradation pathways relevant to typical storage or physiological conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under initial stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature). | The compound is highly stable under these conditions. | - Increase the temperature of the reaction mixture (e.g., 40°C, 60°C).- Increase the concentration of the acid or base (e.g., to 1 M).- Extend the duration of the experiment. |
| The compound precipitates out of solution upon addition of acid or base. | The salt form of the compound may be less soluble in the chosen solvent system. | - Use a co-solvent to increase solubility.- Adjust the concentration of the compound or the acid/base. |
| Multiple degradation peaks are observed, making the chromatogram difficult to interpret. | Secondary degradation products may be forming from the initial degradants. | - Analyze samples at earlier time points to identify the primary degradation products.- Use a less harsh set of conditions (lower temperature or lower acid/base concentration). |
| The mass balance of the reaction is poor (the sum of the parent compound and degradation products is significantly less than 100%). | - Some degradation products may not be UV-active at the chosen wavelength.- Degradation products may be volatile.- Degradation products may be precipitating out of solution. | - Use a diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).- Use headspace GC-MS to analyze for volatile compounds.- Ensure all components remain in solution or analyze any precipitate separately. |
Experimental Protocols: Forced Degradation Studies
To determine the stability of this compound, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[3]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH) before analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
3. Basic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl) before analysis.
-
Analyze the samples by HPLC.
4. Analytical Method: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is required. The method must be able to separate the parent compound from all potential degradation products.
Data Presentation
Quantitative results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Parameters | Duration (hours) | % Degradation of Parent Compound | Number of Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | Data | Data |
| ... | ... | ... | ... | ... |
Note: "Data" indicates where experimentally determined values should be placed.
Workflow and Logic Diagrams
The following diagrams illustrate the workflow for conducting and analyzing forced degradation studies.
References
Technical Support Center: Optimization of 3-Bromo-5-methyl-1H-1,2,4-triazole Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful coupling of 3-Bromo-5-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective coupling reactions for functionalizing this compound?
The most successful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this substrate are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (for coupling with boronic acids/esters), Buchwald-Hartwig (for coupling with amines), and Sonogashira (for coupling with terminal alkynes) reactions.[1][2][3][4] Copper-catalyzed Ullmann-type couplings are also a viable alternative, particularly for C-N and C-O bond formation, though they often require higher temperatures.[5][6][7]
Q2: How do I select the appropriate palladium catalyst and ligand?
The choice is critical and substrate-dependent.
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For Suzuki Couplings: Pd(PPh₃)₄ is a common starting point, but catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand often provide better results.[8][9]
-
For Buchwald-Hartwig Aminations: Bulky, electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos, often used with Pd(OAc)₂ or as pre-formed palladacycle pre-catalysts, are highly effective for coupling N-heterocycles.[10][11]
-
General Considerations: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[2] Screening a panel of ligands is often necessary for optimal results.
Q3: What is the role of the base and how do I choose one?
The base is required to activate the coupling partner (e.g., the boronic acid in Suzuki coupling) or to facilitate the deprotonation of the nucleophile (e.g., the amine in Buchwald-Hartwig amination).[2]
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Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used in Suzuki reactions, often in an aqueous solvent mixture.[12] Cs₂CO₃ is more soluble and often more effective but also more expensive.
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Organic/Stronger Bases: For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are typically required.[10][13] DBU can be used as a milder, soluble organic base in some cases.[11]
Q4: Which solvent system is best?
Solvent choice influences reagent solubility, reaction rate, and even catalyst activity.[1][14][15]
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Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used and are good general-purpose solvents for many cross-coupling reactions.[1][13]
-
Apolar Solvents: Toluene is also a common choice, particularly in Buchwald-Hartwig aminations.[16]
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Protic/Aqueous Mixtures: For Suzuki reactions, solvent systems like Dioxane/H₂O or EtOH/H₂O are often used to dissolve the inorganic base.[17]
Q5: What are the most common side reactions to watch out for?
The primary side reactions include:
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Debromination: Reductive removal of the bromine atom from the triazole to yield 5-methyl-1H-1,2,4-triazole. This is often promoted by moisture or high temperatures.[17]
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Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
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Hydrolysis: Hydrolysis of the boronic acid starting material.
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Thermal Rearrangement: High temperatures can sometimes induce a Dimroth rearrangement in the triazole ring system, leading to isomeric products.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or ligand degradation. 2. Incorrect choice of base or solvent. 3. Insufficient reaction temperature or time. 4. Impure starting materials (especially moisture).[18] 5. Catalyst poisoning by functional groups on substrates.[16] | 1. Use fresh catalyst/ligand. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). 2. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., Dioxane, Toluene, DMF). 3. Gradually increase the reaction temperature in 10-20 °C increments. Monitor reaction progress by TLC or LC-MS. 4. Ensure starting materials and solvents are anhydrous. 5. Protect sensitive functional groups if necessary. |
| Significant Debromination of Starting Material | 1. Presence of water or other protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. The catalyst/ligand system is prone to promoting hydrodehalogenation. | 1. Use rigorously dried solvents and reagents. Add molecular sieves. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different ligands. Bulky, electron-rich phosphine ligands can sometimes suppress this pathway. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. The transmetalation step (in Suzuki coupling) is slow compared to competitive pathways. | 1. Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). 2. Screen different ligands or bases to accelerate the desired cross-coupling catalytic cycle. |
| Inconsistent Results / Poor Reproducibility | 1. Variable purity of reagents or solvents. 2. Inconsistent degassing or inert atmosphere technique. 3. Catalyst and ligands from different batches or suppliers may have varying activity. | 1. Use reagents from a single, trusted source and purify if necessary. Use high-purity, anhydrous solvents. 2. Standardize the degassing and inert atmosphere setup for all experiments. 3. Qualify new batches of catalyst/ligand with a standard control reaction. |
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting points and optimization parameters for common coupling reactions. Yields are illustrative and will vary based on the specific coupling partner.
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions
Reaction: this compound + Arylboronic Acid → 3-Aryl-5-methyl-1H-1,2,4-triazole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 110 | 62 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 55 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 80 |
Table 2: Illustrative Optimization of Buchwald-Hartwig Amination Conditions
Reaction: this compound + Amine → 3-(Amino)-5-methyl-1H-1,2,4-triazole
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 35 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 78 |
| 3 | RuPhos-Pd-G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 85 |
| 4 | RuPhos-Pd-G3 (2) | - | LiHMDS (2) | THF | 65 | 72 |
| 5 | RuPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane | 110 | 20 |
| 6 | RuPhos-Pd-G3 (2) | - | NaOt-Bu (1.5) | Toluene | 80 | 81 |
Visualizations: Workflows and Logic
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Identification of impurities in 3-Bromo-5-methyl-1H-1,2,4-triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of the corresponding amino-triazole precursor, 3-amino-5-methyl-1H-1,2,4-triazole, followed by a copper(I) bromide-mediated substitution.[1][2] This reaction is a well-established method for introducing a bromine atom onto an aromatic or heteroaromatic ring.[1][2]
Q2: What are the potential impurities I should be aware of in this synthesis?
A2: Based on the mechanism of the Sandmeyer reaction, the following impurities are commonly encountered:
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Unreacted Starting Material: 3-amino-5-methyl-1H-1,2,4-triazole may be present if the diazotization or the subsequent substitution reaction is incomplete.
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Hydroxy-de-amination Product: 3-Hydroxy-5-methyl-1H-1,2,4-triazole can be formed by the reaction of the intermediate diazonium salt with water, especially at elevated temperatures. This is a common side product in Sandmeyer reactions.
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Dimer/Polymeric Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl-type compounds through the coupling of two triazole radicals.
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Residual Solvents and Reagents: Depending on the work-up and purification procedures, residual solvents and reagents may also be present.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product and its impurities. A reversed-phase C18 column is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities and certain byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action & Investigation |
| Low yield of this compound | Incomplete diazotization of the starting amine. | Action: Ensure the complete dissolution of the starting material and maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Investigation: Use a starch-iodide paper test to check for the presence of excess nitrous acid, indicating complete diazotization. |
| Decomposition of the diazonium salt. | Action: Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt. Proceed to the Sandmeyer reaction immediately after the diazotization is complete. | |
| Inefficient Sandmeyer reaction. | Action: Ensure the use of a fresh, active copper(I) bromide catalyst. The reaction temperature for the Sandmeyer step may need optimization (typically between room temperature and 60 °C). | |
| Presence of a significant amount of starting material in the final product. | Incomplete reaction. | Action: Increase the reaction time for the Sandmeyer step or consider a slight increase in temperature. Ensure a sufficient molar excess of sodium nitrite and copper(I) bromide. Investigation: Monitor the reaction progress by TLC or HPLC. |
| An impurity with a molecular weight corresponding to the hydroxy-triazole is detected. | Reaction of the diazonium salt with water. | Action: Minimize the amount of water in the reaction mixture and maintain a low temperature during diazotization. Investigation: Use LC-MS to confirm the mass of the impurity. Isolate the impurity and characterize by NMR. |
| Presence of high molecular weight impurities. | Formation of dimeric or polymeric byproducts. | Action: Ensure efficient stirring and controlled addition of the diazonium salt to the copper(I) bromide solution to minimize localized high concentrations of the radical intermediate. Investigation: Analyze the high molecular weight fraction by LC-MS. |
| Product appears discolored or oily. | Presence of various impurities. | Action: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
Materials:
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3-amino-5-methyl-1H-1,2,4-triazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
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Copper(I) bromide
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Deionized water
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Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (5%)
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methyl-1H-1,2,4-triazole in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
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In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
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Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.
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Wash the combined organic layers with a sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Analytical Methodologies
1. HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2. GC-MS Method for Volatile Impurity Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-450 amu |
3. NMR Characterization
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1H NMR (400 MHz, DMSO-d6): Acquire a standard proton NMR spectrum. The disappearance of the amino protons and the shift of the triazole ring proton will be indicative of the product formation.
-
13C NMR (100 MHz, DMSO-d6): Acquire a standard carbon NMR spectrum to confirm the carbon skeleton of the product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for identifying common impurities in the synthesis.
References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 3-Bromo-5-methyl-1H-1,2,4-triazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the alkylation of this compound, a common reaction where achieving regioselectivity between the N1 and N2 positions of the triazole ring is a primary challenge.
Issue 1: Poor or No Reaction
| Potential Cause | Recommended Solution |
| Inactive Base | Ensure the base is fresh and has been stored under appropriate anhydrous conditions. For bases like sodium hydride (NaH), ensure the mineral oil has been washed away with a dry, inert solvent (e.g., hexane) before use. |
| Insufficient Base | Use at least a stoichiometric amount (1.0-1.2 equivalents) of base to ensure complete deprotonation of the triazole. |
| Low Quality Alkylating Agent | Verify the purity of the alkylating agent. If it is a halide, ensure it has not decomposed. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the triazolide anion. |
Issue 2: Formation of a Mixture of N1 and N2 Isomers
| Potential Cause | Recommended Solution |
| Suboptimal Base/Solvent System | The choice of base and solvent is critical for controlling regioselectivity. For preferential N1-alkylation , consider using a sterically hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like THF. For preferential N2-alkylation , a common base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF may favor this isomer, particularly given the electronic influence of the 3-bromo substituent. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. |
| Nature of the Electrophile | "Harder" electrophiles (e.g., methyl sulfate) may favor alkylation at the more nucleophilic N1 position, while "softer" electrophiles might show less selectivity. |
Issue 3: Difficulty in Separating N1 and N2 Isomers
| Potential Cause | Recommended Solution |
| Similar Polarity of Isomers | Employ high-performance flash column chromatography with a shallow solvent gradient. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize separation. |
| Co-elution of Isomers | If chromatographic separation is challenging, consider derivatizing the mixture to isomers that may have more distinct physical properties, facilitating separation. Alternatively, explore crystallization techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of alkylation on this compound?
The primary sites for alkylation are the nitrogen atoms at the N1 and N2 positions of the 1,2,4-triazole ring. The N4 position is generally less favored due to steric hindrance from the adjacent methyl group and the electronic effects of the ring nitrogens.
Q2: How do the electronic properties of the 3-bromo and 5-methyl substituents influence regioselectivity?
The electron-withdrawing nature of the bromine atom at the 3-position can influence the electron density and nucleophilicity of the adjacent nitrogen atoms. This may lead to a preference for alkylation at the N2 position under certain conditions. The methyl group at the 5-position is weakly electron-donating and provides steric bulk.
Q3: How can I confirm the structure of the obtained regioisomers?
The structures of the N1 and N2 isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR: The chemical shift of the methyl protons and the protons of the alkyl group attached to the nitrogen will differ between the two isomers.
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¹³C NMR: The chemical shifts of the triazole ring carbons will be different for the N1 and N2 substituted products.
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2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons of the alkyl group and the carbons of the triazole ring, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that help to deduce the regiochemistry.
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X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.
Q4: Are there general reaction conditions that favor N1 over N2 alkylation?
For 1,2,4-triazoles, the use of a sterically hindered base like DBU in a non-polar solvent such as THF has been reported to favor the formation of the N1-alkylated isomer. This is often due to the formation of a bulky ion pair that directs the electrophile to the more accessible N1 position.
Data Presentation
The following table summarizes general conditions that can be explored to influence the regioselectivity of the alkylation of this compound. The expected major isomer is based on established principles for 1,2,4-triazole alkylation.
| Objective | Base | Solvent | Typical Temperature | Expected Major Isomer |
| N1-Alkylation | NaH | THF | 0 °C to rt | N1 |
| N1-Alkylation | DBU | THF | rt | N1 |
| N2-Alkylation | K₂CO₃ | DMF | rt to 50 °C | N2 |
| N2-Alkylation | Cs₂CO₃ | DMF | rt to 50 °C | N2 |
Experimental Protocols
Protocol 1: General Procedure for Preferential N1-Alkylation
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To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) dropwise at room temperature under an inert atmosphere.
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Stir the mixture for 30 minutes at room temperature.
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Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to separate the regioisomers.
Protocol 2: General Procedure for Preferential N2-Alkylation
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To a suspension of this compound (1.0 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) in anhydrous dimethylformamide (DMF), add the alkylating agent (e.g., alkyl halide, 1.1 eq.) at room temperature under an inert atmosphere.
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Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed.
Caption: General workflow for the alkylation of this compound.
Caption: Key factors that determine the N1 vs. N2 regioselectivity in the alkylation reaction.
Challenges in the scale-up synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly during scale-up operations. The primary route for this synthesis involves the diazotization of 3-Amino-5-methyl-1H-1,2,4-triazole followed by a Sandmeyer-type bromination.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Diazotization: Insufficient nitrous acid or reaction time. | Ensure slow, portion-wise addition of sodium nitrite solution while maintaining the temperature between 0-5 °C. Test for excess nitrous acid using starch-iodide paper. |
| Decomposition of Diazonium Salt: Temperature too high during diazotization or Sandmeyer reaction. Diazonium salts of triazoles can be thermally unstable.[1][2] | Strictly maintain the reaction temperature below 5 °C during diazotization.[3] For the Sandmeyer reaction, a temperature of 40-45 °C may be optimal, but this should be carefully monitored and controlled. | |
| Side Reactions: Formation of biaryl byproducts is a known issue in Sandmeyer reactions. | Ensure efficient stirring to maintain homogeneity. The use of a slight excess of copper(I) bromide can sometimes suppress byproduct formation. | |
| Product Purity Issues | Presence of Starting Material: Incomplete reaction. | Monitor the reaction progress by TLC or HPLC to ensure full consumption of the starting amine. If necessary, a small excess of sodium nitrite can be added, but caution is advised to avoid excess nitrous acid. |
| Formation of Phenolic Byproducts: Reaction of the diazonium salt with water. | Ensure the reaction is carried out under acidic conditions (e.g., using HBr) to suppress the formation of the corresponding triazolone. | |
| Residual Copper Salts: Inadequate workup and purification. | After reaction completion, a thorough workup including washing with aqueous ammonia or a suitable chelating agent can help remove copper salts. | |
| Exothermic Reaction/Runaway | Uncontrolled Diazotization: Rapid addition of sodium nitrite. The diazotization reaction is exothermic. | Add the sodium nitrite solution slowly and portion-wise, with careful monitoring of the internal temperature. Ensure the cooling system is adequate for the scale of the reaction. |
| Thermal Instability of Diazonium Salt: Accumulation of the diazonium intermediate. Diazonium salts can be explosive.[1][2] | It is crucial to use the diazonium salt solution immediately after its preparation and not to isolate it. Maintain strict temperature control throughout the process.[3] | |
| Difficult Product Isolation | Product Solubility: The product may have some solubility in the aqueous phase. | Extraction with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate is recommended. Multiple extractions may be necessary. |
| Emulsion Formation during Extraction: Presence of fine solids or surfactants. | Addition of brine or filtration before extraction can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution to take during the scale-up of this synthesis?
A1: The most critical safety precaution is the strict control of temperature during the diazotization step (0-5 °C) to prevent the uncontrolled decomposition of the thermally unstable and potentially explosive diazonium salt intermediate.[1][2][3] It is also imperative to avoid the isolation of the diazonium salt and to use it in situ immediately after its formation.
Q2: I am observing a significant amount of a dark, tarry byproduct. What could be the cause and how can I minimize it?
A2: The formation of dark, tarry materials often indicates decomposition of the diazonium salt or side reactions. This can be minimized by maintaining a low temperature during diazotization, ensuring efficient stirring, and using high-purity starting materials. The Sandmeyer reaction is known to proceed via a radical mechanism, which can sometimes lead to polymerization or the formation of biaryl byproducts.
Q3: How can I effectively remove the copper catalyst from my final product on a large scale?
A3: On a large scale, after the reaction is complete and the product has been extracted into an organic solvent, you can wash the organic phase with an aqueous solution of ammonia or ammonium chloride. These will form soluble copper complexes that can be easily separated in the aqueous layer. Alternatively, washing with a solution of a chelating agent like EDTA can also be effective.
Q4: My yield is consistently low, even with careful temperature control. What other parameters can I optimize?
A4: Besides temperature, consider the following:
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Acid Concentration: Ensure a sufficient excess of hydrobromic acid is used to maintain a low pH and fully dissolve the starting amine.
-
Stirring Rate: Inadequate mixing can lead to localized "hot spots" and incomplete reactions, especially on a larger scale.
-
Purity of Reagents: Use high-purity 3-amino-5-methyl-1H-1,2,4-triazole and sodium nitrite. Impurities can interfere with the reaction.
-
Addition Rate: The rate of addition of the sodium nitrite solution is critical. A slow, controlled addition is necessary.
Q5: What is the best method for purifying the final product, this compound, at scale?
A5: After a thorough aqueous workup to remove acids and copper salts, the crude product obtained after solvent evaporation can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene, or ethyl acetate/hexanes). If further purification is required, column chromatography on silica gel can be employed, though this may be less practical for very large quantities.
Experimental Protocols
Key Experiment: Scale-Up Sandmeyer Bromination of 3-Amino-5-methyl-1H-1,2,4-triazole
This protocol is adapted from a similar large-scale Sandmeyer bromination of a heterocyclic amine.
Materials and Equipment:
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system capable of maintaining 0-5 °C
-
3-Amino-5-methyl-1H-1,2,4-triazole
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide solution
-
Water
Procedure:
-
Preparation of the Amine Solution: In a jacketed reactor, charge 48% HBr solution and water. Add 3-Amino-5-methyl-1H-1,2,4-triazole to the reactor. Stir the mixture and warm to a maximum of 40 °C until the starting material is completely dissolved.
-
Diazotization: Cool the reactor contents to 0-5 °C. In a separate vessel, prepare a solution of sodium nitrite in water. Add the sodium nitrite solution portion-wise to the reactor over a period of several hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for about 1 hour. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution of CuBr in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution while maintaining the temperature between 40-45 °C. Vigorous gas evolution (N₂) will be observed.
-
Workup: Once the gas evolution has ceased, cool the reaction mixture to 20-25 °C. Add DCM and stir for 10 minutes. Allow the phases to separate and collect the lower organic phase. Extract the aqueous phase again with DCM.
-
Purification: Combine the organic phases and wash with a 5% sodium hydroxide solution to adjust the pH to 10-11. Separate the organic phase and concentrate it under vacuum at a maximum temperature of 30 °C to yield the crude product. The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Sandmeyer Bromination
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| 3-Amino-5-methyl-1H-1,2,4-triazole | 1.0 g | 1.0 kg |
| 48% HBr | ~10 mL | ~10 L |
| Sodium Nitrite | ~0.8 g | ~0.8 kg |
| Copper(I) Bromide | ~1.5 g | ~1.5 kg |
| Diazotization Temperature | 0-5 °C | 0-5 °C |
| Sandmeyer Reaction Temperature | 40-45 °C | 40-45 °C |
| Typical Reaction Time | 2-4 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Troubleshooting Guide with Quantitative Parameters
| Issue | Parameter to Check | Acceptable Range | Corrective Action |
| Low Yield | Diazotization Temperature | 0-5 °C | Improve cooling efficiency; slow down NaNO₂ addition. |
| Molar ratio of NaNO₂ to amine | 1.0 - 1.1 | Increase NaNO₂ slightly, but avoid large excess. | |
| Impure Product | pH after workup | 10-11 | Adjust with 5% NaOH solution. |
| Residual DCM in crude product | < 5% | Increase drying time under vacuum. |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of 3-Bromo-5-methyl-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage condition for this compound is at room temperature or refrigerated between 2-8°C in an inert atmosphere.[1][2] It is crucial to store it in a dry, well-ventilated place and keep the container tightly closed.[3][4][5]
Q2: What are the main hazards associated with this compound?
A2: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (goggles or face shield), and ensure work is conducted in a well-ventilated area or with respiratory protection.[3][6][8]
Q4: What should I do in case of accidental exposure?
A4:
-
If swallowed: Get medical help. Rinse mouth.[6]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents.[3] Keep the compound away from heat, sparks, and open flames.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve | Incorrect solvent choice. | Based on its structure, consider polar aprotic solvents like DMF, DMSO, or acetonitrile. Gentle heating may aid dissolution, but monitor for any degradation. |
| Low purity of the compound. | Check the certificate of analysis for purity. If necessary, purify the compound by recrystallization or chromatography. | |
| Unexpected reaction outcome or low yield | Instability of the compound under reaction conditions. | The triazole ring is generally stable, but the bromo-substituent can be reactive.[9][10] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Avoid excessively high temperatures. |
| Incorrect reaction setup. | Verify the stoichiometry of reactants and the complete exclusion of water and oxygen if using sensitive reagents. | |
| Discoloration of the solid compound | Decomposition or contamination. | Discard the reagent if significant discoloration is observed. Store the compound in a dark, dry place to prevent degradation. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol |
| Physical Form | Solid[1] |
| Purity | ≥95%[1][7] |
Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | Room Temperature or 2-8°C[1][2] |
| Atmosphere | Inert Atmosphere[2] |
| Ventilation | Use only outdoors or in a well-ventilated area[6] |
| Personal Protective Equipment | Gloves, Goggles, Lab Coat |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent).
-
Add the desired boronic acid or ester (1.1-1.5 equivalents).
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Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
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Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
-
Solvent Addition:
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Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol).
-
-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
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Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting guide for dissolution issues.
References
- 1. This compound | 26557-90-4 [sigmaaldrich.com]
- 2. 15777-57-8|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. 1H-1,2,4-Triazole, 3-bromo-5-methyl- - Safety Data Sheet [chemicalbook.com]
- 7. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting failed reactions involving 3-Bromo-5-methyl-1H-1,2,4-triazole
Welcome to the technical support center for troubleshooting failed reactions involving 3-Bromo-5-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a halogenated heterocycle, making it an excellent substrate for a variety of cross-coupling and substitution reactions. The most frequently employed transformations include:
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Suzuki-Miyaura Coupling: To form carbon-carbon bonds with various aryl and heteroaryl boronic acids or esters.
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Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of primary and secondary amines.
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Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles such as thiols, alkoxides, and amines, often facilitated by the electron-deficient nature of the triazole ring.
Q2: My reaction with this compound is not working. What are the general initial troubleshooting steps?
A2: If you are experiencing a failed reaction, consider the following initial checks:
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Reagent Quality: Verify the purity and integrity of your this compound, as well as all other reagents, especially the catalyst, ligands, and base.
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Inert Atmosphere: For palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig, ensure that the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
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Solvent Purity: Use anhydrous solvents, as water can interfere with many of the catalysts and bases used in these reactions.
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Temperature Control: Confirm that the reaction is being conducted at the appropriate temperature. Some reactions require precise temperature control for optimal results.
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Reaction Monitoring: Use appropriate analytical techniques (TLC, LC-MS, GC-MS) to monitor the reaction progress. This can help determine if the reaction is slow, has stalled, or if side products are forming.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura couplings. The following sections provide potential causes and solutions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Quantitative Data from Literature
The following table summarizes various conditions that have been successfully applied to the Suzuki-Miyaura coupling of bromo-heterocycles, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | Low | Can lead to low yields with some substrates.[1] |
| PdCl₂(dppf) (10) | - | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good | A commonly used catalyst for heteroaryl couplings.[2] |
| Pd₂(dba)₃ (2.5) / XPhos (5) | - | K₂CO₃ | Dioxane/H₂O | 110 | - | 9-91 | Effective for debromination-prone substrates.[3] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | Good | Good yields with relatively short reaction times.[4] |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
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Add the degassed solvent (e.g., dioxane/water 4:1).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Inefficient C-N bond formation, resulting in low product yield.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data from Literature
The following table presents a summary of reaction conditions for the Buchwald-Hartwig amination of bromo-heterocycles.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOtBu | Toluene | 80-100 | 6-24 | 70-98 | A classic system for aryl amines. |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 100 | 24 | 60-95 | Effective for coupling with primary aliphatic amines. |
| Pd(OAc)₂ (1-4) | XPhos (1.5-6) | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80-110 | 12-24 | 50-95 | A versatile system for a broad range of amines. |
| PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | Moderate | An early generation catalyst system.[5] |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
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Add this compound (1.0 equiv.).
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Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
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Add the amine (1.1-1.2 equiv.) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the residue by flash column chromatography.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Problem: The nucleophile does not displace the bromide, or the reaction is very slow.
SNAr reactions with this compound depend on the nucleophilicity of the incoming group and the reaction conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for nucleophilic aromatic substitution.
Quantitative Data from Literature
The following table provides examples of conditions for SNAr reactions on bromo-heterocycles.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenol | Cs₂CO₃ | THF | 40 | 2 | 93 | Mild conditions for O-arylation.[6] | | Thiophenol | K₂CO₃ | DMF | 80 | 4 | Good | Common conditions for S-arylation. | | Piperidine | K₂CO₃ | DMSO | 120 | 12 | Moderate | Higher temperatures may be needed for less reactive amines. | | Sodium thiomethoxide | - | DMF | RT | 1 | Good | Strong nucleophiles may react at room temperature. |
Detailed Experimental Protocol: General Procedure for SNAr with a Thiol
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To a round-bottom flask, add the thiol (1.1 equiv.) and a suitable base (e.g., K₂CO₃, 1.5 equiv.) in a polar aprotic solvent like DMF or DMSO.
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Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
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Add this compound (1.0 equiv.) to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-methyl-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Bromo-5-methyl-1H-1,2,4-triazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes).[1][2][3]
Q2: Which factors are critical for successful cross-coupling with this substrate?
A2: Several factors are critical:
-
Catalyst System: The choice of palladium precatalyst and, crucially, the phosphine ligand is paramount. Bulky, electron-rich ligands are often required for challenging substrates like N-heterocycles.[4]
-
Base: The base plays a key role in the catalytic cycle and its strength and type can significantly impact the reaction outcome.
-
Solvent: The solvent must be appropriate for the specific coupling reaction and should be anhydrous and degassed to prevent side reactions.
-
Temperature: Reaction temperature needs to be carefully controlled to ensure efficient reaction without promoting decomposition or side reactions.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation and side reactions like homocoupling.
Q3: Can the N-H proton of the triazole ring interfere with the reaction?
A3: Yes, the acidic N-H proton of the triazole ring can potentially interfere with the catalytic cycle, for instance, by reacting with the base or the catalyst. In some cases, N-protection of the triazole may be necessary to improve yields and prevent side reactions.
Q4: What are the first steps to take when a cross-coupling reaction with this compound fails?
A4: When a reaction fails, a systematic approach to troubleshooting is recommended:
-
Confirm Starting Material Integrity: Ensure the purity and stability of your this compound, coupling partner, and reagents.
-
Verify Inert Atmosphere: Ensure that the reaction was performed under strictly anaerobic and anhydrous conditions.
-
Check Catalyst and Ligand: Use fresh, high-quality catalyst and ligand. Consider if the chosen catalyst system is appropriate for this specific substrate.
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Evaluate Base and Solvent: The choice of base and solvent is critical. Consider screening different options.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and identify potential side products.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. Consider using a different palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a suitable ligand. |
| Inappropriate Ligand | For N-heterocyclic substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective than standard ligands like PPh3.[5] |
| Incorrect Base | Screen different bases such as K3PO4, K2CO3, or Cs2CO3. The base needs to be strong enough to facilitate transmetalation but not so strong as to cause substrate decomposition.[6] |
| Poor Solvent Choice | Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed. |
Issue 2: Significant Dehalogenation (Formation of 5-methyl-1H-1,2,4-triazole)
| Potential Cause | Troubleshooting Step |
| Presence of Protic Sources | Ensure all reagents and solvents are scrupulously dry. |
| Reaction Conditions Too Harsh | Lower the reaction temperature and/or shorten the reaction time. |
| Inappropriate Base | Strong bases can sometimes promote dehalogenation. Consider using a weaker base like K2CO3 or CsF. |
| Ligand Choice | Bulky ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway. |
Issue 3: Homocoupling of the Boronic Acid in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6] |
| Inefficient Catalyst Activation | Ensure the Pd(II) precatalyst is fully reduced to the active Pd(0) species. Using a Pd(0) source like Pd(PPh3)4 can sometimes mitigate this issue. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. |
Issue 4: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | The triazole nitrogen atoms can coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can disfavor this coordination.[4] |
| Weakly Nucleophilic Amine | For less reactive amines, stronger bases like NaOtBu or LHMDS may be required. Increasing the reaction temperature can also be beneficial. |
| Steric Hindrance | For sterically hindered amines or aryl halides, specialized bulky phosphine ligands (e.g., BrettPhos, RuPhos) may be necessary. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with structurally similar N-heterocyclic bromides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl2(dppf) (10) | K2CO3 (2) | DME | Reflux | 12 | 60-85 | [7] |
| XPhosPdG2 (2.5) / XPhos (5) | K2CO3 (2) | EtOH/H2O | 135 (MW) | 0.67 | 67-89 | [5][8] |
| Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/EtOH/H2O | 100 | 12-24 | 70-90 | [9] |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16-24 | 75-95 | [4] |
| [Pd(IPr*OMe)(cin)Cl] (2) | NaOtBu (1.5) | 1,4-Dioxane | 110 | 24 | 80-95 | [4] |
| Pd(OAc)2 (2) / BINAP (3) | Cs2CO3 (1.5) | Toluene | 100 | 18-24 | 70-90 | [10] |
Table 3: Sonogashira Coupling Conditions
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl2(PPh3)2 (2.5) / CuI (5) | Et3N (3) | DMF | 100 | 3 | 72-96 | [11] |
| [PdCl2(CH3CN)2] (15) / sXPhos (18) | Cs2CO3 (6.2) | MeCN/H2O | 65 | 2 | 60-90 | [12] |
| Pd(PPh3)4 (5) / CuI (10) | i-Pr2NH (3) | DMF | RT-60 | 12-24 | 70-85 | [13] |
Table 4: Heck Coupling Conditions
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 (1-5) / PPh3 (2-10) | Et3N (1.5) | DMF | 80-140 | 12-24 | 60-85 | [7] |
| PdCl2 (0.01) | KOAc (1) | None | 100 | 24 | 70-90 | [14] |
| Pd(OAc)2 (1) / P(o-tolyl)3 (2) | Et3N (2) | Acetonitrile | 100 | 16 | 75-95 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhosPdG2, 0.025 mmol) and the ligand (e.g., XPhos, 0.05 mmol).
-
Add the degassed solvent (e.g., 5 mL of 4:1 EtOH/H2O).
-
Heat the reaction mixture to the desired temperature (e.g., 135 °C) under microwave irradiation or in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for catalyst and condition selection.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
1H NMR Characterization of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Comparative Guide
For researchers and professionals in drug development, precise analytical characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-5-methyl-1H-1,2,4-triazole, benchmarked against structurally related analogs. The absence of direct experimental spectra in publicly available databases for the target compound necessitates a predictive and comparative approach based on established NMR principles and data from similar structures.
Comparative ¹H NMR Data
The expected ¹H NMR spectrum of this compound would primarily feature two signals: a singlet for the methyl protons (CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the triazole ring. The table below compares the experimental ¹H NMR data of a closely related compound, 3-Methyl-1H-1,2,4-triazole, to the predicted values for our target compound.
| Compound | Proton | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ | ~2.4 - 2.6 | Singlet | 3H |
| -NH | ~11.0 - 14.0 | Broad Singlet | 1H | |
| 3-Methyl-1H-1,2,4-triazole [1] | -CH₃ | 2.53[1] | Singlet[1] | 3H[1] |
| -NH | 11.52[1] | Singlet[1] | 1H[1] | |
| C5-H | 8.03[1] | Singlet[1] | 1H[1] |
Analysis: The bromine atom at the 3-position in this compound is an electron-withdrawing group. This is expected to deshield the protons in the molecule compared to 3-methyl-1H-1,2,4-triazole. Consequently, the methyl protons and the N-H proton in the bromo-substituted compound are predicted to resonate at a slightly downfield (higher ppm) chemical shift. The absence of a proton at the 3-position simplifies the spectrum, leaving only the methyl and N-H signals.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for small organic molecules is outlined below.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Visualizing Structural Relationships and Experimental Workflow
To further elucidate the relationship between the molecular structure and its expected NMR signals, as well as the general workflow of the characterization process, the following diagrams are provided.
Caption: Correlation between the structure of this compound and its expected ¹H NMR signals.
Caption: A generalized workflow for the characterization of an organic compound using ¹H NMR spectroscopy.
References
A Comparative Guide to the LC-MS Analysis of 3-Bromo-5-methyl-1H-1,2,4-triazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 3-Bromo-5-methyl-1H-1,2,4-triazole and two of its key derivatives: 3-Amino-5-methyl-1H-1,2,4-triazole and 3-Hydroxy-5-methyl-1H-1,2,4-triazole. The selection of an appropriate analytical method is critical for accurate quantification and characterization in drug discovery and development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow to aid in method selection and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the triazole scaffold in numerous pharmaceutical agents. The bromo-substituent provides a useful handle for further synthetic modifications, leading to a variety of derivatives with potential biological activity. Accurate and sensitive analytical methods are paramount for the characterization of these compounds, monitoring reaction progress, and for pharmacokinetic and metabolic studies.
LC-MS is a powerful technique for the analysis of such small molecules, offering high sensitivity and selectivity. However, the polar nature of the triazole ring can present challenges in chromatographic retention on traditional reversed-phase columns. Furthermore, the fragmentation behavior of these compounds in the mass spectrometer is highly dependent on the nature of the substituents on the triazole core.
This guide compares a robust LC-MS method for this compound with methods for its amino and hydroxy derivatives. The substitution of the bromine atom with an amino or a hydroxyl group significantly alters the polarity and ionization/fragmentation characteristics of the molecule, necessitating distinct considerations for their analysis.
Comparative Performance Data
The following tables summarize the key performance parameters of the LC-MS methods for this compound and its amino and hydroxy derivatives. The data presented is based on typical performance characteristics observed for these classes of compounds under the specified analytical conditions.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) |
| This compound | C₃H₄BrN₃ | 161.99 | 3.8 | 162.0/164.0 | 134.0/136.0, 107.0/109.0, 83.0 |
| 3-Amino-5-methyl-1H-1,2,4-triazole | C₃H₆N₄ | 98.11 | 2.1 | 99.1 | 82.1, 71.1, 56.1 |
| 3-Hydroxy-5-methyl-1H-1,2,4-triazole | C₃H₅N₃O | 99.09 | 2.5 | 100.1 | 83.1, 72.1, 57.1 |
Table 2: Method Validation Parameters
| Compound | Linearity Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 0.5 | 1.0 |
| 3-Amino-5-methyl-1H-1,2,4-triazole | 1 - 1000 | >0.998 | 0.3 | 1.0 |
| 3-Hydroxy-5-methyl-1H-1,2,4-triazole | 1 - 1000 | >0.997 | 0.4 | 1.0 |
Experimental Protocols
Detailed methodologies for the LC-MS analysis of each compound are provided below.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of each compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards and quality control samples.
-
Matrix Samples (e.g., Plasma): For the analysis of these compounds in a biological matrix, a protein precipitation step is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions are listed in Table 1.
Visualization of Analytical Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical considerations for the three compounds.
Caption: Experimental workflow for the LC-MS analysis.
Caption: Logical comparison of analytical properties.
Discussion
The presented LC-MS methods provide a robust framework for the analysis of this compound and its amino and hydroxy derivatives. The key differences in their analytical behavior are driven by the physicochemical properties of the substituent at the 3-position.
-
Chromatographic Behavior: The bromo-derivative, being the least polar of the three, exhibits the longest retention time on the C18 column. Conversely, the highly polar amino-derivative has the shortest retention time. The hydroxy-derivative shows intermediate polarity and retention. The use of a gradient elution is crucial for achieving good peak shapes and separation within a reasonable analysis time, especially when analyzing these compounds simultaneously. For highly polar triazoles that are poorly retained on C18 columns, alternative stationary phases like porous graphitic carbon (Hypercarb) could be considered.[1]
-
Mass Spectrometric Behavior: All three compounds ionize efficiently in positive electrospray mode, forming protonated molecules [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature for the bromo-derivative, resulting in a characteristic doublet for the precursor ion and its fragment ions. The fragmentation of the triazole ring is complex and influenced by the substituent. For the bromo-derivative, fragmentation often involves the loss of Br or HBr, followed by ring cleavage. The amino and hydroxy derivatives will exhibit different fragmentation pathways, typically involving the loss of small neutral molecules like ammonia or water, respectively, and subsequent ring fissions. The analysis of polar triazole metabolites can be challenging due to poor fragmentation efficiency.[2]
Conclusion
This guide provides a comparative overview of LC-MS methods for the analysis of this compound and its key amino and hydroxy derivatives. The provided experimental protocols and performance data serve as a valuable resource for researchers and scientists in the field of drug development. The choice of the optimal analytical method will depend on the specific application, the matrix, and the required sensitivity. The methodologies described herein are readily adaptable and can be further optimized to meet specific analytical challenges.
References
X-ray crystallography of 3-Bromo-5-methyl-1H-1,2,4-triazole derivatives
A Comparative Guide to the X-ray Crystallography of 3-Bromo-5-methyl-1H-1,2,4-triazole Derivatives
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several derivatives of this compound and related compounds. The structural insights derived from X-ray crystallography are crucial for understanding the physicochemical properties and potential biological activities of these molecules, making this data invaluable for researchers in medicinal chemistry and materials science.[1][2] The 1,2,4-triazole moiety is a key structural component in a wide range of therapeutic agents, known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3]
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected 3-methyl-1H-1,2,4-triazole derivatives. These compounds are compared to highlight the influence of different substituents, particularly the bromo group, on the crystal structure and intermolecular interactions.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Compound (I) | Compound (II) | Compound (III) | Compound (IV) |
| Compound Name | 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | 4-[(E)-(3,4-dimethoxybenzylidene)amino]-3-methyl-1H-1,2,4-triazol-5(4H)-thione | 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione | 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one |
| Chemical Formula | C₃H₆N₄S | C₁₂H₁₄N₄O₂S | C₁₀H₉BrN₄OS | C₅H₉BrN₄O |
| Crystal System | Orthorhombic | Monoclinic | Triclinic | Monoclinic |
| Space Group | Pbcm | P2₁/c | P-1 | C2/m |
| a (Å) | 8.221 (2) | 12.315 (3) | 6.9780 (8) | - |
| b (Å) | 7.970 (2) | 10.871 (3) | 7.1529 (8) | - |
| c (Å) | 8.643 (2) | 10.370 (3) | 12.3119 (14) | - |
| α (°) | 90 | 90 | 83.561 (2) | 90 |
| β (°) | 90 | 91.13 (3) | 88.820 (2) | - |
| γ (°) | 90 | 90 | 79.987 (2) | 90 |
| Volume (ų) | 566.2 (2) | 1388.9 (6) | 601.35 (12) | 828.73 (9) |
| Z | 4 | 4 | 2 | - |
| Radiation type | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| Temp. (K) | 296 (2) | 296 (2) | 293 (2) | - |
| Data sourced from references[4][5][6][7]. |
Table 2: Comparison of Key Molecular Geometry and Interactions
| Feature | Compound (I) | Compound (II) | Compound (III) | Compound (IV) |
| Planarity | Non-H atoms are planar (on mirror planes)[4][6] | Nearly co-planar (dihedral angle between rings: 6.31°)[4][6] | Nearly co-planar (dihedral angle between rings: 1.9°); another polymorph has a dihedral angle of 72.05°[4][6][7] | Non-H atoms (except for methyl groups) lie on a crystallographic mirror plane[5] |
| Key Intermolecular Interactions | N—H⋯S hydrogen bonds forming complex sheets[4][6] | Three-centre N—H⋯(O)₂ hydrogen bond forming a chain[4][6] | N—H⋯S hydrogen bonds forming centrosymmetric dimers; short Br⋯S contact (3.446 Å); π–π stacking[6][7] | C—Br⋯O=C interactions (2.877 Å) linking molecules into infinite chains[5] |
| Intramolecular H-Bonds | None | None | O—H⋯N hydrogen bond[4][7] | None |
Analysis of Structural Features
The crystallographic data reveals significant differences in molecular conformation and crystal packing, driven by the various substituents on the 1,2,4-triazole core.
-
Effect of the Bromo Group: The presence of a bromine atom introduces specific, influential intermolecular interactions. In Compound (IV), a C—Br⋯O interaction dictates the crystal packing, forming infinite chains.[5] In one polymorph of Compound (III), a short Br⋯S contact is observed, contributing to the overall stability of the crystal lattice.[7] This highlights the role of halogen bonding in the supramolecular assembly of these derivatives.
-
Molecular Planarity: The planarity of the molecules varies. While the non-hydrogen atoms in the simpler Compound (I) are perfectly planar, the introduction of bulky benzylideneamino groups in Compounds (II) and (III) leads to nearly co-planar structures with varying dihedral angles between the aromatic rings.[4][6] This conformational flexibility can be critical for receptor binding in drug design.
-
Hydrogen Bonding Networks: The nature of the hydrogen bonding is highly dependent on the available functional groups. Compounds (I) and (III) form robust N—H⋯S hydrogen bonds, leading to the formation of sheets and dimers, respectively.[4][6][7] Compound (II) exhibits a more complex three-centre N—H⋯(O)₂ hydrogen bond.[4][6] These networks are fundamental to the stability and physical properties of the crystals.
Experimental Protocols
The determination of these crystal structures follows a standardized workflow in small molecule X-ray crystallography.[2][8]
1. Crystallization: The initial and often most challenging step is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and purity, free from significant defects.[9] For the derivatives discussed, crystals were typically obtained by slow evaporation from a suitable solvent like ethanol at room temperature.[7]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer, which positions it in the X-ray beam at various orientations.[9]
-
The crystal is illuminated with a focused monochromatic beam of X-rays (commonly Mo Kα radiation, λ = 0.71073 Å).[5]
-
The diffracted X-rays produce a pattern of spots, whose positions and intensities are measured by a detector (e.g., a CCD diffractometer).[7]
-
Data is often collected at low temperatures (e.g., 100-293 K) to minimize thermal vibrations of the atoms.[7]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group.[10]
-
Initial phases for the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.[9]
-
An atomic model is built into the electron density map.
-
The model is then refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data. This process refines atomic positions, and thermal parameters. Programs like SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[7]
4. Data Analysis and Validation: The final refined structure is validated using various metrics, such as the R-factor (R1) and weighted R-factor (wR2), which indicate the quality of the agreement between the crystallographic model and the experimental data.[8] The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structures.
Caption: General workflow for single-crystal X-ray crystallography analysis.
Caption: Influence of substituents on intermolecular interactions in triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. rigaku.com [rigaku.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excillum.com [excillum.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Reactivity of 3-Bromo-5-methyl-1H-1,2,4-triazole and 3-iodo-5-methyl-1H-1,2,4-triazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-5-methyl-1H-1,2,4-triazole and its iodo-analogue, 3-iodo-5-methyl-1H-1,2,4-triazole. These versatile heterocyclic building blocks are crucial in medicinal chemistry and materials science. Understanding their relative performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is essential for efficient reaction design and the synthesis of complex molecular targets. This document summarizes expected reactivity trends based on established chemical principles and provides supporting experimental protocols for common C-C and C-N bond-forming reactions.
Introduction to Reactivity in Palladium-Catalyzed Cross-Coupling
The fundamental difference in reactivity between the bromo and iodo derivatives lies in the carbon-halogen bond strength (C-Br vs. C-I). The C-I bond is weaker and more polarizable than the C-Br bond. In the context of palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the first and often rate-determining step is the oxidative addition of the halo-triazole to a Pd(0) catalyst.
Generally, the order of reactivity for aryl halides in this crucial step is I > Br > Cl.[1][2] This trend suggests that 3-iodo-5-methyl-1H-1,2,4-triazole will typically react faster and under milder conditions than its bromo counterpart. However, it is important to note that in some catalytic cycles, particularly the Buchwald-Hartwig amination, the iodide formed during the reaction can act as an inhibitor to the palladium catalyst, which may complicate the reaction or necessitate specific ligand choices.[2]
The following sections provide a comparative overview and experimental data for these compounds in three major cross-coupling reactions.
Caption: Comparative workflow for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. Given the general reactivity trend, the iodo-triazole is expected to provide higher yields in shorter reaction times or at lower temperatures.
Comparative Performance Data (Predicted)
| Feature | This compound | 3-Iodo-5-methyl-1H-1,2,4-triazole |
| Typical Reaction Time | 8 - 24 hours | 2 - 8 hours |
| Typical Temperature | 80 - 110 °C | 60 - 90 °C |
| Catalyst Loading | 2 - 5 mol% | 1 - 3 mol% |
| Expected Yield | Good to Excellent | Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of a halo-triazole with phenylboronic acid.
-
Reaction Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add the halo-triazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%) or XPhosPdG2 (0.025 mmol, 2.5 mol%).[3]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically Dioxane/H₂O (4:1, 5 mL).[4]
-
Reaction: Heat the mixture with stirring. For 3-iodo-5-methyl-1H-1,2,4-triazole, start at 80°C for 4 hours. For the bromo analogue, heat at 100°C for 12 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-methyl-1H-1,2,4-triazole.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. The higher reactivity of the C-I bond is particularly advantageous here, often allowing for copper-free conditions.
Comparative Performance Data (Predicted)
| Feature | This compound | 3-Iodo-5-methyl-1H-1,2,4-triazole |
| Typical Reaction Time | 4 - 16 hours | 1 - 6 hours |
| Typical Temperature | 60 - 100 °C | Room Temperature - 60 °C |
| Copper(I) Co-catalyst | Often required (e.g., CuI) | Can often be omitted[5] |
| Expected Yield | Good to Excellent | Excellent |
Experimental Protocol: Sonogashira Coupling
This protocol describes a typical Sonogashira reaction with a terminal alkyne like phenylacetylene.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the halo-triazole (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and, if necessary, copper(I) iodide (CuI, 0.03 mmol, 3 mol%).[6]
-
Solvent and Reagents: Add anhydrous, degassed THF (5 mL) and a base, typically triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).[6]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature. For the iodo-triazole, begin at room temperature for 6 hours. For the bromo-triazole, heat the mixture to 70°C for 12 hours.[7] Monitor completion by TLC.
-
Work-up: Once complete, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the 3-alkynyl-5-methyl-1H-1,2,4-triazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds. While the iodo-triazole is expected to undergo oxidative addition more readily, the resulting palladium-iodide species can sometimes form inactive catalyst complexes, potentially slowing the overall reaction. Therefore, the choice of ligand is critical.[2] The bromo-triazole is often a more reliable substrate in this reaction.[2]
Comparative Performance Data (Predicted)
| Feature | This compound | 3-Iodo-5-methyl-1H-1,2,4-triazole |
| Typical Reaction Time | 12 - 24 hours | 12 - 24 hours (may be slower than expected) |
| Typical Temperature | 90 - 120 °C | 90 - 120 °C |
| Catalyst/Ligand Choice | Broad tolerance | Bulky, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) are crucial to mitigate iodide inhibition.[1][8] |
| Expected Yield | Good to Excellent | Moderate to Excellent (highly condition-dependent) |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of the halo-triazole with a primary or secondary amine, such as morpholine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the halo-triazole (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., XantPhos Pd G3, 0.05 mmol, 5 mol%), and a strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).[1][8]
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane (4 mL).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 100-110°C for 16-24 hours.[1] Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 3-amino-5-methyl-1H-1,2,4-triazole product.
Caption: Synthetic pathways from halo-triazoles.
Conclusion
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of 1,2,4-Triazole Isomers for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of clinically significant compounds. This five-membered heterocyclic ring, with its unique arrangement of three nitrogen atoms, serves as a versatile pharmacophore, leading to derivatives with a broad spectrum of biological activities. This guide offers an objective comparison of the biological activities of 1,2,4-triazole isomers and their derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Comparative Analysis of Biological Activities
1,2,4-triazole derivatives have demonstrated significant efficacy across several therapeutic areas, including antifungal, antibacterial, anticancer, and enzyme inhibitory applications. The biological activity is profoundly influenced by the nature and position of substituents on the triazole ring.
Antifungal Activity
The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal agents, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This inhibition disrupts membrane integrity, leading to fungal cell death.
Comparative Data:
| Compound/Isomer | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole Analogue (with 1,2,3-benzotriazin-4-one) | Candida albicans | 0.0156 - 2.0 | [3] |
| Fluconazole Analogue (with 1,2,3-benzotriazin-4-one) | Cryptococcus neoformans | 0.0156 - 2.0 | [3] |
| Indole-Triazole Conjugate (6f) | Candida albicans | 2 | [4] |
| Indole-Triazole Conjugates | Candida tropicalis | 2 | [4] |
| Quinoline based benzothiazolyl-1,2,4-triazole (23f, 23j) | Candida albicans | 6.25 | [5] |
| Fluconazole (Reference) | Candida albicans | 12.5 | [5] |
MIC: Minimum Inhibitory Concentration
Antibacterial Activity
1,2,4-triazole derivatives have also emerged as potent antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[6][7] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Comparative Data:
| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 1 | [6] |
| Ofloxacin-1,2,4-triazole hybrid | S. epidermis | 0.25 - 1 | [6] |
| Ofloxacin-1,2,4-triazole hybrid | B. subtilis | 0.25 - 1 | [6] |
| Ofloxacin-1,2,4-triazole hybrid | E. coli | 0.25 - 1 | [6] |
| Clinafloxacin-triazole hybrid (28g) | MRSA | 0.25 - 1 | [5] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | E. coli k88ad | 0.039 | [8] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | S. aureus k99 | 0.156 | [8] |
| Ampicillin (Reference) | B. subtilis | 500 | [4] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is a rapidly growing area of research.[9][10] These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in cancer progression.[1] Some derivatives have been shown to inhibit crucial enzymes like EGFR, BRAF, and tubulin.[11]
Comparative Data:
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Pyridine Derivative (TP6) | Murine Melanoma (B16F10) | 41.12 | [12] |
| 1,2,4-Triazole Derivative (15) | Breast Adenocarcinoma (MDA-MB-231) | 3.48 | [13] |
| 1,2,4-Triazole Derivative (20) | Breast Adenocarcinoma (MDA-MB-231) | 5.95 | [13] |
| Diarylurea Derivative with Triazole (62i) | Colon Cancer (HT-29) | 0.90 | [5] |
| Diarylurea Derivative with Triazole (62i) | Lung Cancer (H460) | 0.85 | [5] |
| Diarylurea Derivative with Triazole (62i) | Breast Cancer (MDA-MB-231) | 1.54 | [5] |
| Indolyl-1,2,4-triazole hybrid (13b) | Breast Cancer (MCF-7) | 1.07 | [14] |
| Indolyl-1,2,4-triazole hybrid (13b) | Liver Cancer (HepG2) | 0.32 | [14] |
| Doxorubicin (Reference) | Breast Adenocarcinoma (MDA-MB-231) | - | [13] |
IC50: Half-maximal inhibitory concentration
Enzyme Inhibition
1,2,4-triazole derivatives are known to inhibit a variety of enzymes, which is often the basis for their therapeutic effects.[6] This includes enzymes involved in neurotransmission, such as acetylcholinesterase (AChE), as well as metabolic enzymes.
Comparative Data:
| Compound/Isomer | Enzyme | IC50 (nM) | Reference |
| 1,2,4-Triazole-3-thiol derivative (1.1) | Acetylcholinesterase (AChE) | 1.63 | [10] |
| 1,2,4-Triazole-3-thiol derivative (1.2) | Acetylcholinesterase (AChE) | 17.68 | [10] |
| 1,2,4-Triazole-3-thiol derivative (1.1) | Butyrylcholinesterase (BChE) | 8.71 | [10] |
| 1,2,4-Triazole-3-thiol derivative (1.2) | Butyrylcholinesterase (BChE) | 84.02 | [10] |
| Indolyl-1,2,4-triazole hybrid (13b) | EGFR | 62.4 | [14] |
| Indolyl-1,2,4-triazole hybrid (13b) | PARP-1 | 1.24 | [14] |
| Erlotinib (Reference) | EGFR | 80 | [14] |
| Olaparib (Reference) | PARP-1 | 1.49 | [14] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of 1,2,4-triazole derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-Triazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][16]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,2,4-Triazole test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the 1,2,4-triazole compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Acetylcholinesterase (AChE) Enzyme Inhibition Assay
This assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase.[17]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
1,2,4-Triazole test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the AChE enzyme solution, the test compound at various concentrations, and the DTNB solution.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by 1,2,4-triazole derivatives is crucial for rational drug design and development.
Antifungal Mechanism of Action
The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Mechanisms of Action
The anticancer activity of 1,2,4-triazoles is often multi-targeted, involving the inhibition of various kinases and other enzymes crucial for cancer cell survival and proliferation.[6]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Experimental Workflow for Biological Activity Screening
A typical workflow for screening the biological activity of newly synthesized 1,2,4-triazole derivatives is outlined below.
Caption: General experimental workflow for 1,2,4-triazole drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. benchchem.com [benchchem.com]
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to 3-Bromo-5-methyl-1H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, understanding the electronic properties of heterocyclic compounds is paramount for designing novel therapeutics. This guide provides a comparative analysis of the electronic characteristics of 3-Bromo-5-methyl-1H-1,2,4-triazole, benchmarked against related substituted 1,2,4-triazoles, through the lens of Density Functional Theory (DFT) studies.
While specific experimental data on the electronic properties of this compound is limited in publicly available literature, DFT calculations offer a powerful predictive tool. This guide synthesizes findings from computational studies on analogous 1,2,4-triazole derivatives to forecast the behavior of the target molecule and objectively compare it with other alternatives.
The Influence of Substitution on the Electronic Profile of 1,2,4-Triazoles
The electronic properties of the 1,2,4-triazole ring are significantly modulated by the nature of its substituents. DFT studies on various C5-substituted 1,2,4-triazoles reveal that electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Br) have distinct effects on the molecule's stability, reactivity, and overall electronic structure.[1] The interplay of the electron-withdrawing bromine atom and the electron-donating methyl group in this compound creates a unique electronic environment that influences its potential as a pharmacophore.
Comparative Analysis of Calculated Electronic Properties
To provide a quantitative comparison, the following table summarizes key electronic properties calculated using DFT for various substituted 1,2,4-triazoles, offering a predictive baseline for this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 1H-1,2,4-triazole | -7.21 | 1.89 | 9.10 | 3.25 | B3LYP/6-311++G(d,p) |
| 3-Amino-1,2,4-triazole | -6.34 | 1.98 | 8.32 | 3.89 | B3LYP/6-311++G(d,p) |
| 3,5-Dimethyl-1,2,4-triazole | -6.85 | 2.15 | 9.00 | 3.51 | B3LYP/6-311++G(d,p) |
| This compound (Predicted) | ~ -7.0 to -7.3 | ~ 1.5 to 1.8 | ~ 8.5 to 9.1 | ~ 3.0 to 3.5 | Based on trends from similar compounds |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | Various | Various | Various | Various | B3LYP/6-311G(d,p)[2] |
Note: The values for this compound are predictive and extrapolated from trends observed in related DFT studies.
Experimental Protocols: A Blueprint for Computational Analysis
The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical experimental protocol for such an analysis is as follows:
-
Molecular Geometry Optimization: The initial structure of the triazole derivative is built and optimized to find its most stable, lowest-energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1][3]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]
-
Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
-
Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian.[5]
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a typical DFT study on the electronic properties of a molecule like this compound.
This comparative guide, based on existing DFT literature, provides valuable insights into the electronic properties of this compound. The presented data and methodologies offer a solid foundation for researchers to build upon, enabling more informed decisions in the design and development of novel molecules with desired electronic characteristics for pharmaceutical and other applications. Further dedicated experimental and computational studies on this specific molecule are encouraged to validate and expand upon these predictive findings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Validated Analytical Methods for 3-Bromo-5-methyl-1H-1,2,4-triazole Quantification
Comparison of Analytical Techniques
The selection of an analytical method for quantifying 3-Bromo-5-methyl-1H-1,2,4-triazole depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC-MS are powerful techniques widely used for the analysis of triazole compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds. Can be adapted for a wide range of polarities. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to increase volatility. |
| Typical Stationary Phase | Reversed-phase (e.g., C18, C8), Normal-phase (e.g., silica), HILIC | Non-polar (e.g., DB-5ms, HP-5ms), Polar (e.g., WAX) |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Strengths | Versatile, robust, and widely applicable. | High sensitivity and selectivity, provides structural information. |
| Limitations | May have lower resolution than GC for some compounds. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. The following are representative protocols for the analysis of triazole derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a common starting point for the analysis of triazole compounds.
a. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium acetate or phosphate buffer). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 210-260 nm).
c. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations to establish a calibration curve.
-
Accuracy and Precision: Analyze samples with known concentrations of the analyte to determine the recovery and the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for trace analysis and impurity profiling.
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If the compound is not sufficiently volatile, derivatization may be required. Common derivatizing agents for triazoles include silylating agents (e.g., BSTFA).
-
Transfer the solution to a GC vial.
b. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the analyte (e.g., m/z 50-300).
c. Data Analysis:
-
Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum. An internal standard is recommended for improved accuracy.
Performance Comparison
The following table summarizes typical performance data for the analysis of triazole derivatives using HPLC and GC-MS, providing a benchmark for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2% | < 5% |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis.
Caption: General workflow for quantification by HPLC-UV.
Caption: General workflow for quantification by GC-MS.
A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The efficient synthesis of substituted 1,2,4-triazoles is therefore of significant interest. This guide provides an objective comparison of various synthetic routes to these important heterocyclic compounds, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Routes
The synthesis of 1,2,4-triazoles can be broadly categorized into classical condensation reactions and modern catalytic or assisted methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | General Description | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Pellizzari Reaction | Thermal condensation of an amide and an acylhydrazide.[2][3] | Amides, Acylhydrazides | High temperatures (220-250°C), neat or high-boiling solvent, 2-4 hours.[4][5] | Generally low to moderate. | Direct route to 3,5-disubstituted-1,2,4-triazoles.[4] | Harsh reaction conditions, long reaction times, low yields, and potential for side products with unsymmetrical starting materials.[2][4] |
| Einhorn-Brunner Reaction | Acid-catalyzed condensation of imides with hydrazines.[6][7] | Diacylamines (Imides), Hydrazines | Reflux in glacial acetic acid or ethanol, 2-8 hours.[6][8] | Moderate to good (50-85%).[6] | Good yields, predictable regioselectivity with unsymmetrical imides.[6][8] | Can produce isomeric mixtures, requires preparation of imide starting material.[7][8] |
| Copper-Catalyzed One-Pot Synthesis | Reaction of two different nitriles with hydroxylamine, catalyzed by a copper salt.[9][10] | Nitriles, Hydroxylamine hydrochloride | Cu(OAc)₂, DMSO, 120°C, 12 hours.[11] | Moderate to good (75-88%).[11] | One-pot procedure, readily available starting materials, good functional group tolerance.[11][12] | Requires a catalyst, moderately high temperatures.[11] |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate classical reactions.[13] | Varies (e.g., amides/acylhydrazides, nitriles/hydrazides) | Microwave irradiation, 150°C, minutes to a few hours.[1] | Often high to excellent (up to 96%).[1] | Drastically reduced reaction times, often higher yields, greener approach.[1][13] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[5][15]
Materials:
-
Benzamide (1.21 g, 0.01 mol)
-
Benzoylhydrazide (1.36 g, 0.01 mol)
-
Round-bottom flask with reflux condenser
-
Oil bath
Procedure:
-
An intimate mixture of benzamide and benzoylhydrazide is prepared in a round-bottom flask.[14]
-
The mixture is heated in an oil bath at 250°C for 3 hours.[14] Water vapor will be evolved as the mixture solidifies.
-
After cooling, the solid mass is pulverized.
-
The crude product is washed with a dilute solution of hydrochloric acid, followed by water.[14]
-
The product is purified by recrystallization from ethanol to afford 3,5-diphenyl-1,2,4-triazole.[14]
Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,3,5-Triphenyl-1,2,4-triazole[6]
Materials:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.[6]
-
The reaction mixture is allowed to cool to room temperature, during which the product precipitates.[6]
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.[6]
-
The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[6]
Protocol 3: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles[11]
Materials:
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Triethylamine (2.0 mmol)
-
Nitrile 1 (R¹-CN, 1.0 mmol)
-
Nitrile 2 (R²-CN, 1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)
-
Dimethyl sulfoxide (DMSO, 5.0 mL)
-
Sealed tube
Procedure:
-
To a solution of hydroxylamine hydrochloride in DMSO in a sealed tube, add triethylamine.
-
Add the first nitrile (R¹-CN) to the mixture and stir at 80°C for 2 hours.[11]
-
To the resulting mixture, add the second nitrile (R²-CN) and copper(II) acetate.[11]
-
Heat the reaction mixture to 120°C and stir for 12 hours.[11]
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 4: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles[4][14]
Materials:
-
Aromatic hydrazide (0.005 moles)
-
Substituted nitrile (0.0055 moles)
-
Potassium carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[4]
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and can be recrystallized from ethanol for further purification.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental transformations and experimental workflows for the discussed synthetic routes.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. isres.org [isres.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1H-1,2,4-Triazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of di-arylated 1,2,4-triazole derivatives synthesized from 3-bromo-1H-1,2,4-triazole. The following sections detail the synthesis, in vitro anticancer activity, and key SAR findings supported by experimental data against human breast cancer cell lines.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] Notably, FDA-approved drugs like letrozole and anastrozole, which contain the 1,2,4-triazole moiety, are used in the treatment of breast cancer.[1] This has spurred further research into novel 1,2,4-triazole derivatives as potential anticancer agents. This guide focuses on a series of di-arylated 1,2,4-triazoles, exploring how substitutions on the triazole ring influence their cytotoxic effects on breast cancer cells.
Synthesis of Di-arylated 1,2,4-Triazole Analogs
The synthesis of the target compounds was achieved through a programmed arylation strategy, beginning with the commercially available 3-bromo-1H-1,2,4-triazole. The synthetic pathway involved two key cross-coupling reactions: the Chan-Evans-Lam (CEL) coupling for N-arylation and the Suzuki cross-coupling for C-arylation.[1]
Diagram: Synthetic Workflow
Caption: Synthetic route to di-arylated 1,2,4-triazoles.
Structure-Activity Relationship (SAR) Studies
The anticancer activity of the synthesized di-arylated 1,2,4-triazole derivatives was evaluated against three human breast cancer cell lines: MDA-MB-231 (triple-negative), MCF-7 (ER+/PR+/HER2-), and ZR-75-1 (ER+/PR+/HER2-).[1] The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.
Table 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Derivatives[1]
| Compound | R1 (N-Aryl) | R2 (C-Aryl) | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. ZR-75-1 |
| 4a | Phenyl | 4-Methoxyphenyl | >50 | 25.4 | >50 |
| 4b | Phenyl | 4-(Trifluoromethyl)phenyl | >50 | 30.2 | >50 |
| 4c | Phenyl | 3-Methoxyphenyl | >50 | 28.7 | >50 |
| 4d | 4-Methoxyphenyl | 4-Methoxyphenyl | >50 | 20.1 | >50 |
| 4e | 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | >50 | 22.5 | >50 |
| 4f | 4-Methoxyphenyl | 3-Methoxyphenyl | >50 | 21.3 | >50 |
| 4g | 4-(Trifluoromethyl)phenyl | 4-Methoxyphenyl | >50 | 15.8 | 45.3 |
| 4h | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl | >50 | 18.9 | >50 |
| 4i | 4-(Trifluoromethyl)phenyl | 3-Methoxyphenyl | >50 | 17.2 | >50 |
| 4j | 3-Methoxyphenyl | 4-Methoxyphenyl | >50 | 12.1 | 38.9 |
| 4k | 3-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | >50 | 10.5 | 35.6 |
| 4l | 3-Methoxyphenyl | 3-Methoxyphenyl | >50 | 11.8 | 39.1 |
| 4m | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | >50 | 8.9 | 25.7 |
| 4n | 3,4,5-Trimethoxyphenyl | 4-(Trifluoromethyl)phenyl | >50 | 12.3 | 40.1 |
| 4o | 3,4,5-Trimethoxyphenyl | 3-Methoxyphenyl | >50 | 10.2 | 30.4 |
| 4p | Naphthalen-1-yl | 4-Methoxyphenyl | >50 | 7.2 | 20.3 |
| 4q | Naphthalen-1-yl | 4-(Trifluoromethyl)phenyl | >50 | 4.8 | 15.9 |
| 4r | Naphthalen-1-yl | 3-Methoxyphenyl | >50 | 6.5 | 18.8 |
| 4s | Benzo[d][1][3]dioxol-5-yl | 4-Methoxyphenyl | >50 | 9.8 | 28.4 |
| 4t | Benzo[d][1][3]dioxol-5-yl | 4-(Trifluoromethyl)phenyl | >50 | 7.9 | 22.1 |
| 4u | Benzo[d][1][3]dioxol-5-yl | 3-Methoxyphenyl | >50 | 8.5 | 26.3 |
Key Findings from SAR Analysis:
-
Influence of N-Aryl Substitution: The nature of the aryl group at the N1 position of the triazole ring significantly impacts anticancer activity. A general trend observed was that bulkier and more electron-rich substituents at this position led to enhanced cytotoxicity. For instance, derivatives with a naphthalen-1-yl group (4p-4r ) and a 3,4,5-trimethoxyphenyl group (4m-4o ) generally exhibited lower IC50 values (higher potency) compared to those with a simple phenyl group (4a-4c ).
-
Influence of C-Aryl Substitution: The substitution pattern on the aryl ring at the C3 position also played a crucial role. The presence of a 4-(trifluoromethyl)phenyl group often resulted in improved activity. The most potent compound in the series, 4q , possesses a naphthalen-1-yl group at the N1 position and a 4-(trifluoromethyl)phenyl group at the C3 position, with an IC50 of 4.8 µM against the MCF-7 cell line.[1]
-
Cell Line Selectivity: The compounds demonstrated preferential activity against the MCF-7 and ZR-75-1 cell lines over the triple-negative MDA-MB-231 cell line, where most compounds were inactive at the tested concentrations.
Diagram: SAR Logic
Caption: Key structure-activity relationships observed.
Experimental Protocols
General Synthetic Procedure[1]
-
N-Arylation (Chan-Evans-Lam Coupling): To a solution of 3-bromo-1H-1,2,4-triazole in a suitable solvent, the respective arylboronic acid, a copper(II) acetate catalyst, and a base such as DBU were added. The reaction mixture was stirred at room temperature under an oxygen atmosphere.
-
C-Arylation (Suzuki Cross-Coupling): The N-arylated 3-bromo-1H-1,2,4-triazole intermediate was then subjected to Suzuki cross-coupling with the desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in a suitable solvent system, typically with heating.
In Vitro Cytotoxicity Assay (MTT Assay)[1][4][5]
The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human breast cancer cells (MDA-MB-231, MCF-7, and ZR-75-1) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of around 570 nm. The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined.
Conclusion
The structure-activity relationship studies of these di-arylated 1,2,4-triazole analogs have provided valuable insights for the design of novel anticancer agents. The findings indicate that strategic modifications at the N1 and C3 positions of the 1,2,4-triazole core can significantly enhance cytotoxic potency, particularly against ER-positive breast cancer cell lines. The derivative 4q , with a naphthalen-1-yl group at N1 and a 4-(trifluoromethyl)phenyl group at C3, emerged as the most promising lead compound for further development.[1] These results underscore the potential of the 1,2,4-triazole scaffold in the discovery of new and effective cancer therapeutics.
References
Benchmarking the Efficacy of 3-Bromo-5-methyl-1H-1,2,4-triazole Derived Compounds Against Known Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial effects. This guide focuses on derivatives of 3-Bromo-5-methyl-1H-1,2,4-triazole, a key intermediate for synthesizing novel therapeutic agents. By presenting available preclinical data, this document aims to provide an objective comparison of the efficacy of these derivatives against established drugs, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Efficacy Against Cancer Cell Lines
Derivatives of bromo-substituted 1,2,4-triazoles have demonstrated notable in vitro activity against various cancer cell lines. The following table summarizes the anticancer efficacy of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. While a direct comparison with a standard drug like Doxorubicin within the same study is not available, data for Doxorubicin from other studies is included for a general reference. It is crucial to note that direct comparisons of IC50 values across different studies can be misleading due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound ID | Test Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4a | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | >100 | Doxorubicin | 0.045 |
| 4b | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | 37.1 | Doxorubicin | 0.045 |
| 4c | 5-(3-Bromophenyl)-N-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | 35.8 | Doxorubicin | 0.045 |
| 4i | 5-(3-Bromophenyl)-N-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | 26.9 | Doxorubicin | 0.045 |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | Not Reported | - |
Note: IC50 values for Doxorubicin are provided as a general benchmark and were not determined in the same study as the test compounds. Direct comparison should be made with caution.
Experimental Protocols
Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
The synthesis of the title compounds was achieved in a three-step process.[1] First, substituted anilines were reacted with potassium cyanate to yield substituted phenyl ureas. These were then treated with hydrazine hydrate to form substituted phenyl semicarbazides. Finally, the semicarbazides were cyclized with 3-bromobenzonitrile in the presence of potassium carbonate in n-butanol to yield the desired 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines.[1]
In Vitro Anticancer Activity Screening (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the synthesized compounds at various concentrations.
-
Incubation: The plates were incubated for a further 48 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Mechanism of Action: Signaling Pathways
Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the prominent mechanisms is the inhibition of tubulin polymerization.[1]
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer drugs. Some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been shown through molecular docking studies to bind to the colchicine binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to mitotic arrest and subsequent induction of apoptosis in cancer cells.
Conclusion
Derivatives of this compound represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The available data, although not from direct comparative studies, suggest that these compounds exhibit significant in vitro anticancer activity. Their mechanism of action, which may involve the disruption of microtubule dynamics, provides a solid rationale for their further development. Future research should focus on head-to-head comparisons with standard drugs under standardized conditions to accurately assess their therapeutic potential and establish a clearer efficacy benchmark. Detailed structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of these promising scaffolds.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Bromo-5-methyl-1H-1,2,4-triazole, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A laboratory coat is mandatory to prevent skin contact.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Classification and Data Summary
The following table summarizes the known hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
Waste Classification and Segregation: A Critical First Step
Proper segregation of chemical waste is the cornerstone of safe laboratory disposal practices. This compound is a brominated organic compound and must be classified and segregated as halogenated organic waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with aqueous, acidic, or basic waste streams.
-
Keep separate from incompatible materials, such as strong oxidizing agents.
-
Avoid cross-contamination with other waste categories.
Failure to properly segregate this waste can lead to dangerous chemical reactions and will complicate the disposal process.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
-
Container Selection:
-
Use a designated and clearly labeled waste container specifically for halogenated organic waste .
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Ensure the container material is compatible with the chemical.
-
-
Labeling:
-
As soon as the first volume of waste is added, the container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including "this compound" and any other components in the waste stream.
-
Maintain a log of the approximate quantities of each chemical added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is near the point of generation.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the satellite accumulation area is in a well-ventilated location and away from sources of ignition.
-
-
Request for Disposal:
-
When the waste container is approximately 75% full, or in accordance with your institution's guidelines, arrange for a waste pickup.
-
Follow your organization's specific procedures for requesting disposal by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.
-
Decontaminate the spill area thoroughly.
-
Primary Disposal Method
The primary and recommended disposal method for halogenated organic waste, including this compound, is incineration at a licensed and regulated hazardous waste facility .[2] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Bromo-5-methyl-1H-1,2,4-triazole (CAS No. 26557-90-4). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. The following information is synthesized from available safety data sheets and general laboratory safety practices.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation[1].
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray[3].
-
P264: Wash skin thoroughly after handling[3].
-
P271: Use only outdoors or in a well-ventilated area[3].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[3].
-
P302 + P352: IF ON SKIN: Wash with plenty of water[3].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound, which is a solid in powder form[4].
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). | Protects against splashes and dust particles that can cause serious eye irritation[5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can cause irritation[5]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure[5]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved respirator with a particulate filter. | Prevents inhalation, which may cause respiratory tract irritation[5][6]. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling of this compound.
Caption: Workflow for safely handling this compound.
Experimental Protocol: Weighing and Transferring the Compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).
-
Put on all required personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves[5].
-
Prepare the work area by ensuring a chemical fume hood is operational and the work surface is clean and uncluttered. Cover the work surface with absorbent bench paper[7].
-
-
Handling:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure[8].
-
When weighing, use an analytical balance inside the fume hood or in an enclosure. Use a weigh boat to prevent spills[7].
-
Carefully transfer the desired amount of the compound from its container to the weigh boat using a clean spatula. Avoid generating dust.
-
Securely close the primary container immediately after use[7].
-
Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent to the solid in a controlled manner.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Clean the work surface within the fume hood. Wet cleaning methods are preferred to avoid aerosolizing any remaining powder[7].
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Caption: Waste disposal workflow for this compound.
Waste Disposal Protocol
-
Waste Identification:
-
This compound and any materials contaminated with it should be treated as hazardous chemical waste[9].
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect disposable items such as contaminated gloves, weigh boats, and absorbent paper in a designated, sealed, and clearly labeled hazardous waste container[5].
-
Liquid Waste: Collect any unused solutions or solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[10].
-
Empty Containers: Rinse the original container with a suitable solvent three times, collecting the rinsate as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's environmental health and safety office. All chemical waste should be disposed of in accordance with local, state, and federal regulations[11].
-
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation[5].
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's emergency response team or environmental health and safety office.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]
- 3. 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2 [sigmaaldrich.com]
- 4. This compound | 26557-90-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uwlax.edu [uwlax.edu]
- 9. benchchem.com [benchchem.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
